6-Bromoisochroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-isochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOROTCDTJPLXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670467 | |
| Record name | 6-Bromo-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676134-68-2 | |
| Record name | 6-Bromo-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 6-Bromoisochroman-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoisochroman-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the (CAS No. 676134-68-2), a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its value lies in the isochromanone core, a scaffold present in various biologically active molecules, and the bromine substituent, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols.
Strategic Importance and Applications
This compound is a crucial intermediate in the synthesis of more complex molecules.[1] The isochromanone framework is a privileged scaffold, and its derivatives have been explored for a range of therapeutic applications, including the development of inhibitors for enzymes like p38α MAPK and Rho kinase (ROCK), which are implicated in inflammatory diseases and diabetic retinopathy, respectively.[3][4] The presence of a bromine atom on the aromatic ring significantly enhances its synthetic utility, allowing for the introduction of diverse functional groups through reactions like Suzuki, Heck, and Sonogashira couplings. This functionalization is critical for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 676134-68-2 | [2][5] |
| Molecular Formula | C₉H₇BrO₂ | [1][2] |
| Molecular Weight | 227.06 g/mol | [1][6] |
| Physical Form | Solid | [5][7] |
| Boiling Point | 336.1°C | [1] |
| Storage | Room temperature, sealed in dry conditions | [5] |
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound is not commonly detailed in direct literature; however, a robust and logical pathway can be constructed based on established organic chemistry principles. A common and effective method for forming the isochromanone ring system is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid.
Our retrosynthetic approach disconnects the heterocyclic ring at the C4-C4a bond, tracing the target molecule back to 2-(3-bromobenzyloxy)acetic acid, which in turn can be synthesized from commercially available 3-bromobenzyl alcohol and an acetate equivalent.
Logical Framework for Synthesis
References
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- 2. appchemical.com [appchemical.com]
- 3. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 676134-68-2 [sigmaaldrich.com]
- 6. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]
- 7. This compound | 676134-68-2 [sigmaaldrich.com]
physical and chemical properties of 6-Bromoisochroman-4-one
An In-depth Technical Guide to 6-Bromoisochroman-4-one: Properties, Reactivity, and Applications
Introduction: Unveiling a Key Synthetic Building Block
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structured isochroman core, combined with the reactive handles of a ketone and a bromine atom, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physical and chemical properties, reactivity, and applications, grounded in established scientific data.
The primary utility of this compound lies in its role as a foundational scaffold for developing novel compounds with potential biological activity.[1] The bromine functionality is particularly strategic, allowing for further molecular diversification through powerful synthetic methods like cross-coupling reactions. This adaptability makes it an essential tool in constructing libraries of compounds for screening and developing potential therapeutics, including central nervous system agents and cardiovascular drugs.[1]
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on storage, handling, and reaction conditions.
Molecular Structure
The structural framework of this compound consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring, with a bromine atom substituted at the 6-position and a ketone at the 4-position.
Caption: Chemical structure of this compound.
Key Property Summary
The essential physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 676134-68-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇BrO₂ | [1][3][4][5] |
| Molecular Weight | ~227.06 g/mol | [1][5] |
| Physical Form | Solid | [2] |
| Boiling Point | 336.1°C (Predicted) | [1] |
| Purity | 95-97% (Typical) | [1][2] |
| Storage Conditions | Room temperature, sealed in dry conditions | [1][3] |
| InChI Key | KOROTCDTJPLXMA-UHFFFAOYSA-N | [2][3] |
| SMILES | O=C1COCC2=C1C=C(Br)C=C2 | [4] |
Part 2: Spectral Data Analysis
Spectroscopic analysis is crucial for confirming the identity, structure, and purity of this compound. While specific spectra are proprietary, the expected characteristics can be inferred from its molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the IR spectrum would be dominated by a strong, sharp absorption peak characteristic of the carbonyl (C=O) group of the ketone. Because the ketone is adjacent to an aromatic ring, this stretching vibration is expected in the range of 1690-1666 cm⁻¹.[7] Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C-O stretching from the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns would confirm the substitution pattern on the benzene ring. Additionally, characteristic signals for the two methylene (-CH₂-) groups in the dihydropyran ring would be observed.
-
¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. A key signal would be the downfield peak for the carbonyl carbon of the ketone.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8]
-
Molecular Ion Peak: The mass spectrum of this compound would exhibit a molecular ion peak (M+) at an m/z value corresponding to its molecular weight (~227 Da).
-
Isotopic Pattern: A hallmark feature would be the presence of a prominent M+2 peak of nearly equal intensity to the M+ peak. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[9] This distinctive isotopic signature is a definitive indicator of a monobrominated compound.
Part 3: Chemical Properties and Reactivity
The synthetic utility of this compound stems from the reactivity of its ketone and bromo-substituted aromatic ring.
Reactivity as a Synthetic Intermediate
This compound is primarily employed as an intermediate or building block in multi-step organic syntheses.[1] The bromine atom serves as a versatile handle for introducing new functional groups or building larger molecular frameworks via reactions such as Suzuki, Heck, or Sonogashira cross-coupling. The ketone functionality provides a reactive site for nucleophilic additions, reductions, and condensations.
Key Reaction: Reduction of the Ketone
A primary and high-yielding transformation of this compound is the reduction of its ketone group to a secondary alcohol, forming 6-Bromoisochroman-4-ol. This reaction is a critical step in the synthesis of various biologically active molecules.[10] Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this purpose, known for its ability to reduce ketones while tolerating other functional groups like the bromine substituent.[10]
Experimental Protocol: Synthesis of 6-Bromoisochroman-4-ol [10]
-
Dissolution: Dissolve this compound (1.49 g, 6.56 mmol) in absolute ethanol.
-
Preparation of Reducing Agent: Prepare a solution of sodium borohydride (300 mg, 7.93 mmol) in ice-cold water.
-
Reduction: Cool the ethanol solution to 0°C and add the sodium borohydride solution dropwise.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours.
-
Workup: Partition the reaction mixture between ethyl acetate and a saturated sodium bicarbonate solution.
-
Isolation: Separate the organic phase, dry it, and concentrate it to yield 6-Bromoisochroman-4-ol as a white solid (typical yield: ~95%).
Caption: Workflow for the reduction of this compound.
Part 4: Applications in Research and Drug Discovery
The unique structural features of this compound make it a valuable precursor in the development of new therapeutics.
-
Scaffold for Medicinal Chemistry: The isochroman framework is a recognized scaffold in medicinal chemistry. The presence of both the bromine atom and the hydroxyl group (after reduction) in its derivatives offers a combination of lipophilicity and hydrogen-bonding capabilities, which are crucial for target recognition and binding affinity in biological systems.[10]
-
Development of Novel Pharmaceuticals: It serves as a building block for compounds with potential activity as central nervous system agents and cardiovascular drugs.[1]
-
Antituberculosis Research: The derivative 6-Bromoisochroman-4-ol has been investigated in the context of antituberculosis drug development. The bromine substitution may enhance interactions with the lipophilic regions of mycobacterial cell walls, a strategy that builds on the known efficacy of halogenated compounds against such targets.[10]
Part 5: Safety, Handling, and Storage
Proper handling and storage are essential when working with any chemical reagent. While comprehensive toxicity data is unavailable, the available safety information provides clear guidance.[11]
GHS Hazard Information
The compound is classified with the following GHS hazards:
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Ensure adequate ventilation to avoid dust formation and inhalation.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles.[11]
-
Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[11]
First-Aid Measures[13]
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention.
Storage and Disposal
Store the compound in a dry, well-ventilated place at room temperature, keeping the container tightly sealed.[1][3] Dispose of the material and its container at an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a strategically important molecule in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the dual reactivity of its ketone and bromo-substituted aromatic ring, establish it as a versatile building block for synthesizing diverse and complex molecular structures. Its demonstrated utility in the creation of scaffolds for potential pharmaceuticals underscores its value to the drug discovery and development pipeline. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.
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- 10. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to 6-Bromoisochroman-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromoisochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical and spectroscopic properties, reactivity, and its burgeoning role in the development of novel therapeutics.
Core Chemical Identity
This compound is a bicyclic organic compound featuring an isochroman core substituted with a bromine atom at the 6-position and a ketone at the 4-position. This unique arrangement of functional groups imparts specific reactivity and makes it a sought-after intermediate in the synthesis of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 676134-68-2 | [1] |
| Molecular Formula | C₉H₇BrO₂ | [1][2] |
| Molecular Weight | 227.06 g/mol | [1][2] |
| Synonyms | 6-bromo-1H-isochromen-4(3H)-one | [1] |
| Physical Form | Solid | |
| Storage | Sealed in a dry place at room temperature. |
Synthesis and Mechanistic Rationale
While a specific, detailed synthesis protocol for this compound is not widely documented in publicly available literature, a plausible and commonly employed synthetic strategy for related isochromanones involves the intramolecular cyclization of a suitably substituted precursor, such as a derivative of 4-bromophenylacetic acid.[3][4] The general approach is outlined below, providing a logical framework for its preparation.
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A logical approach to the synthesis of this compound is via an intramolecular Friedel-Crafts acylation of a precursor like 2-((4-bromophenoxy)methyl)acetyl chloride. This method is a cornerstone of aromatic chemistry for forming cyclic ketones.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-((4-bromophenoxy)methyl)acetic acid. This precursor can be synthesized from 4-bromophenol and a suitable two-carbon building block with a terminal carboxylic acid or a precursor that can be hydrolyzed to a carboxylic acid.
Step 2: Conversion to the Acid Chloride. The synthesized carboxylic acid would then be converted to its more reactive acid chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is critical; oxalyl chloride is often preferred for its milder conditions and the gaseous nature of its byproducts (CO, CO₂, HCl), which simplifies purification.
Step 3: Intramolecular Friedel-Crafts Acylation. The crucial cyclization step would involve treating the acid chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), in an inert solvent like dichloromethane (DCM) or nitrobenzene. The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, enhancing its electrophilicity and promoting the intramolecular attack of the electron-rich aromatic ring to form the six-membered heterocyclic ring of the isochromanone. The regioselectivity of this cyclization is directed by the existing substituents on the benzene ring.
Diagram of the Proposed Synthetic Workflow
References
A Technical Guide to the Spectroscopic Elucidation of 6-Bromoisochroman-4-one
This guide provides an in-depth analysis of the expected spectroscopic data for 6-Bromoisochroman-4-one, a key intermediate in organic synthesis, particularly for the development of pharmaceuticals.[1] As a valuable building block, its structural confirmation is paramount. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental rationale and data interpretation for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol .[1][2][3] Its structure, featuring a bicyclic system with a bromine substituent on the aromatic ring, a ketone, and an ether linkage, gives rise to a unique spectroscopic fingerprint.
Synthesis of this compound
Experimental Workflow: General Synthesis Approach
A plausible synthetic approach would involve the multi-step synthesis starting from a commercially available brominated aromatic compound, followed by the construction of the heterocyclic ring containing the ketone and ether functionalities.
Caption: A generalized synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8] For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the ether oxygen.[9][10][11]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5 | ~7.8 | d | 1H |
| H7 | ~7.6 | d | 1H |
| H8 | ~7.3 | dd | 1H |
| O-CH ₂-C=O | ~4.8 | s | 2H |
| Ar-CH ₂-O | ~4.6 | s | 2H |
Rationale for Predictions:
-
Aromatic Protons (H5, H7, H8): These protons will appear in the downfield region (δ 7.0-8.0 ppm) characteristic of aromatic systems. The exact shifts are influenced by the bromine substituent. Based on data for 3-Bromochroman-4-one[12], the proton ortho to the carbonyl group (H5) is expected to be the most deshielded. The coupling patterns (d - doublet, dd - doublet of doublets) will arise from spin-spin coupling with neighboring aromatic protons.
-
Methylene Protons (O-CH₂-C=O and Ar-CH₂-O): The two methylene groups are not chemically equivalent. The protons adjacent to the carbonyl group (O-CH₂-C=O) are expected to be slightly more deshielded than those adjacent to the aromatic ring and ether oxygen (Ar-CH₂-O) due to the stronger electron-withdrawing nature of the ketone. Both are predicted to appear as singlets as they do not have adjacent proton neighbors to couple with.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[13][14]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C4) | ~190-200 |
| C-Br (C6) | ~120-130 |
| Aromatic CH (C5, C7, C8) | ~120-140 |
| Aromatic Quaternary (C4a, C8a) | ~130-150 |
| O-C H₂-C=O (C3) | ~70-80 |
| Ar-C H₂-O (C1) | ~65-75 |
Rationale for Predictions:
-
Carbonyl Carbon (C4): The ketone carbonyl carbon will be the most downfield signal, typically appearing in the δ 190-200 ppm range.
-
Aromatic Carbons: The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon directly attached to the bromine (C6) will have its chemical shift influenced by the halogen. The quaternary carbons (C4a and C8a) will likely have weaker signals.
-
Aliphatic Carbons (C1, C3): The two methylene carbons are in different electronic environments. The carbon adjacent to the carbonyl group (C3) will be more deshielded than the carbon adjacent to the aromatic ring and ether oxygen (C1).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule.[15]
Predicted IR Absorptions for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1715-1735 | Strong |
| C-O-C Stretch (Ether) | ~1200-1250 and ~1050-1150 | Strong |
| Aromatic C=C Stretch | ~1600 and ~1475 | Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C-Br Stretch | ~500-600 | Medium-Weak |
Rationale for Predictions:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the C=O stretch of the cyclic ketone. For a six-membered ring ketone, this typically appears around 1715 cm⁻¹.[16][17]
-
Ether Stretch: The C-O-C stretching vibrations of the ether will result in strong bands in the fingerprint region.
-
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will be just below 3000 cm⁻¹.[18][19]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr and pressed into a pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[20]
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will show two molecular ion peaks of similar intensity at m/z = 226 and m/z = 228.[21][22][23]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.
Caption: Predicted major fragmentation pathways for this compound.
Rationale for Predictions:
-
Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da).[21]
-
Loss of Br: Cleavage of the C-Br bond will result in a fragment at m/z = 147.
-
Other Fragmentations: Other likely fragmentations include the loss of formaldehyde (CH₂O, 30 Da) and subsequent fragmentations of the initial daughter ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method that will induce fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.
-
Detection: The detector will record the abundance of each ion.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. While experimental data is not widely published, the predicted spectra, based on established chemical principles and data from analogous structures, offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for anticipating and interpreting the spectroscopic data of this compound, thereby supporting its application in research and development.
References
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- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
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- 23. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Isochromanone Core: A Journey from Fungal Discovery to Synthetic Versatility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isochromanone scaffold, a bicyclic lactone, is a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from potent antifungals to promising anticancer agents, has fueled decades of research into its discovery, synthesis, and therapeutic potential. This technical guide provides a comprehensive exploration of the history and discovery of isochromanone compounds, tracing their journey from initial isolation from natural sources to the development of sophisticated synthetic methodologies that continue to shape modern drug discovery.
The Dawn of an Era: The Discovery of Mellein
The story of isochromanones begins in 1933 with the isolation of the first naturally occurring member of this class: mellein, also known as ochracin. This seminal discovery was made from the fungus Aspergillus melleus.[1][2] Initially named ocracin, its structure was later elucidated in 1955, revealing the characteristic 3,4-dihydroisocoumarin core.[2] Mellein and its derivatives have since been identified in a diverse range of organisms, including various fungi, bacteria, plants, and insects, underscoring the broad distribution of this structural motif in nature.[1][2]
The biological activities of mellein were also a subject of early investigation. It was found to exhibit antifungal and phytotoxic properties, hinting at the potential of the isochromanone scaffold as a source of bioactive molecules.[2][3] This initial discovery laid the groundwork for the exploration of other isochromanone-containing natural products and ignited interest in their synthesis.
The Rise of Synthetic Strategies: From Foundational Concepts to Direct Approaches
The ability to chemically synthesize the isochromanone core has been a critical enabler for further research, allowing for the confirmation of natural product structures, the generation of analogues for structure-activity relationship (SAR) studies, and the large-scale production of promising compounds. The evolution of synthetic methods reflects the broader advancements in organic chemistry over the past century.
Foundational Work: The Gabriel-Colman Rearrangement
While not a direct synthesis of the isochromanone ring system, the work of Siegmund Gabriel and James Colman in 1900 on the synthesis of substituted isoquinolines, known as the Gabriel-Colman rearrangement, was a significant early contribution to the chemistry of related bicyclic aromatic compounds.[1][4] This reaction, involving the base-induced ring expansion of a phthalimido ester, provided a foundational methodology that would later be adapted and inspire the synthesis of various heterocyclic systems, including those related to isochromanones.[1]
Caption: Conceptual workflow of the Gabriel-Colman rearrangement.
A Key Breakthrough: The Baeyer-Villiger Oxidation
A pivotal moment in the direct synthesis of the isochromanone scaffold came with the application of the Baeyer-Villiger oxidation. First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting cyclic ketones into lactones.[5][6][7] The application of this methodology to 2-indanone provides a direct and efficient route to 3-isochromanone.[8]
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Indanone to 3-Isochromanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indanone in a suitable solvent such as dichloromethane (CH2Cl2).
-
Reagent Addition: Cool the solution in an ice bath and slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess peroxy acid with a reducing agent (e.g., sodium thiosulfate solution). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-isochromanone.[9]
Caption: General workflow for the Baeyer-Villiger synthesis of 3-isochromanone.
Industrial Relevance: Synthesis from o-Tolylacetic Acid
For larger-scale and industrial applications, methods starting from readily available precursors are highly desirable. The synthesis of 3-isochromanone from o-tolylacetic acid represents such an approach. This process typically involves the radical halogenation of the methyl group of o-tolylacetic acid to form a 2-(halomethyl)phenylacetic acid intermediate, followed by base-mediated intramolecular cyclization to yield the isochromanone.[8][10][11]
Nature's Isochromanone Arsenal: Myxobacterial Metabolites
Myxobacteria have emerged as a prolific source of structurally diverse and biologically active natural products.[12] Among these are a number of potent isochromanone-containing compounds, with the ajudazols, isolated from Sorangium cellulosum, being a prominent example.[13][14][15][16][17] These compounds exhibit significant antifungal activity, often through the inhibition of the mitochondrial electron transport chain.[18]
Biosynthesis of the Ajudazol Isochromanone Core
The biosynthesis of the isochromanone ring in the ajudazols is a fascinating enzymatic process. It is proposed that a polyketide precursor undergoes cyclization mediated by an unusual thioesterase (TE) domain, rather than a dedicated cyclase enzyme, to form the isochromanone core.[12][18] This highlights the elegant and sometimes unconventional strategies employed by nature to construct complex molecular architectures.
Caption: Simplified proposed pathway for the biosynthesis of the ajudazol isochromanone core.
Biological Significance and Therapeutic Potential
The isochromanone scaffold is associated with a broad spectrum of biological activities, making it a highly attractive framework for drug discovery.[4][19]
| Biological Activity | Examples of Isochromanone Compounds | Therapeutic Potential |
| Antifungal | Mellein, Ajudazols | Treatment of fungal infections |
| Antibacterial | Various derivatives | Development of new antibiotics |
| Anticancer | Disorazole Z family | Novel chemotherapeutic agents |
| Anti-inflammatory | Certain synthetic derivatives | Treatment of inflammatory disorders |
| Phytotoxic | Mellein and related compounds | Herbicides and agricultural applications |
The diverse biological profiles of isochromanone-containing compounds continue to inspire the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
The journey of isochromanone compounds, from the initial discovery of mellein in a fungus to the elucidation of complex biosynthetic pathways and the development of elegant synthetic strategies, is a testament to the power of natural product chemistry to drive innovation in the broader field of chemical science. The isochromanone core remains a fertile ground for discovery, with ongoing efforts to isolate new natural products, develop more efficient and stereoselective synthetic methods, and explore the full therapeutic potential of this remarkable scaffold. As our understanding of the biological targets of these compounds deepens, the isochromanone motif is poised to play an even more significant role in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Siegmund Gabriel - Wikipedia [nl.wikipedia.org]
- 5. Baeyer villiger oxidation | PPTX [slideshare.net]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 11. JP2005529148A - Chemical process - Google Patents [patents.google.com]
- 12. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]
- 13. Sorazolons, Carbazole Alkaloids from Sorangium cellulosum Strain Soce375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sorangiolid A, a new antibiotic isolated from the myxobacterium Sorangium cellulosum So ce 12. | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Mellein - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 6-Bromoisochroman-4-one: A Technical Guide to Emerging Research Frontiers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. 6-Bromoisochroman-4-one, in particular, stands as a versatile and strategically important starting material for the development of novel therapeutic agents. The presence of a bromine atom at the C6 position not only influences the molecule's intrinsic biological properties but also provides a reactive handle for extensive chemical derivatization through modern cross-coupling methodologies. This technical guide delineates promising, yet underexplored, research avenues for this compound, focusing on its potential in oncology and neurodegenerative diseases. We will explore rational design strategies for novel derivatives, provide detailed synthetic protocols for their creation, and outline robust biological evaluation workflows to assess their therapeutic efficacy. This document aims to serve as a comprehensive resource to inspire and guide future research endeavors in unlocking the full therapeutic potential of this intriguing scaffold.
Introduction: The Strategic Value of the this compound Scaffold
The isochroman-4-one core is a recurring structural element in a variety of natural products and synthetic compounds exhibiting significant pharmacological properties, including antihypertensive, antitumor, antimicrobial, and anti-inflammatory activities.[1][2] The subject of this guide, this compound, is a synthetic intermediate that offers a unique starting point for drug discovery programs.[3] Its core structure is amenable to a variety of chemical transformations, and the bromine substituent at the C6 position is of particular strategic importance for several reasons:
-
Modulation of Physicochemical Properties: The introduction of a bromine atom can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of the parent molecule.
-
Enhanced Biological Activity: Halogen bonding interactions, a feature of brominated compounds, can lead to enhanced binding affinity and selectivity for biological targets.[4]
-
A Versatile Handle for Chemical Diversification: The bromine atom serves as a key functional group for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties to build extensive and diverse compound libraries.
This guide will focus on two high-impact therapeutic areas where the unique properties of this compound can be leveraged: oncology and the treatment of neurodegenerative diseases.
Research Area 1: Development of Novel Anticancer Agents Targeting Kinase Signaling Pathways
The dysregulation of protein kinase signaling pathways, particularly the PI3K/AKT/mTOR pathway, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5][6] Natural and synthetic compounds targeting these pathways are of significant interest in oncology.[5] Isochromenone derivatives have been reported to possess anticancer properties, and the this compound scaffold provides an excellent starting point for the development of novel kinase inhibitors.[7][8]
Rationale and Hypothesis
We hypothesize that novel derivatives of this compound, synthesized through strategic cross-coupling reactions at the C6 position, will exhibit potent and selective inhibitory activity against key kinases in the PI3K/AKT/mTOR pathway, leading to antiproliferative and pro-apoptotic effects in cancer cells. The introduction of specific aryl, heteroaryl, and amino moieties at the C6 position can be designed to interact with the ATP-binding pocket of target kinases.
Proposed Synthetic Strategy: A Modular Approach to a Kinase Inhibitor Library
The bromine atom on this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. A modular synthetic approach is proposed to generate a library of diverse derivatives for screening.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction will be employed to introduce a variety of substituted aryl and heteroaryl groups at the C6 position of the isochroman-4-one core.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand such as SPhos (0.04 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroaryl-isochroman-4-one derivative.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. This reaction will be utilized to introduce a range of primary and secondary amines, including anilines and heterocyclic amines, at the C6 position.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand like XPhos (0.02 eq.), and a base such as sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Conditions: Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield the 6-amino-isochroman-4-one product.
Diagram: Synthetic Strategy for Diversification of this compound
References
- 1. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one | Semantic Scholar [semanticscholar.org]
- 4. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one [mdpi.com]
- 5. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Bromoisochroman-4-one in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in the Application of 6-Bromoisochroman-4-one
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure is foundational in the synthesis of a variety of biologically active compounds. As with any compound destined for pharmaceutical development or complex organic synthesis, understanding its solubility is not merely a preliminary step but a critical parameter that dictates its handling, formulation, and ultimate bioavailability. Poor solubility can lead to challenges in reaction kinetics, purification, and the reliability of in vitro and in vivo assays. This guide provides a comprehensive overview of the theoretical solubility profile of this compound, alongside a detailed experimental protocol for its quantitative determination in common laboratory solvents.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its behavior in various solvent systems. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₂ | [1][2] |
| Molecular Weight | 227.06 g/mol | [1] |
| Physical Form | Solid | [3][4] |
| Boiling Point | 336.1°C | [1] |
| Storage Conditions | Room temperature, dry | [1][3] |
Theoretical Solubility Profile: A Qualitative Assessment
In the absence of specific experimental data, a qualitative prediction of solubility can be made by analyzing the structure of this compound. The molecule possesses a bicyclic core with a polar ketone and an ether functional group, which would suggest some affinity for polar solvents. However, the presence of the nonpolar aromatic ring and the hydrophobic bromine atom will significantly influence its solubility. The principle of "like dissolves like" provides a useful framework for these predictions.[5]
Expected Solubility in Common Laboratory Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent at solvating a wide range of organic molecules, including those with polar functional groups like the ketone in this compound. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups in these solvents can act as hydrogen bond donors and acceptors, facilitating the dissolution of the solute. Solubility is expected to be good, though perhaps less than in polar aprotic solvents. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have a moderate polarity and are expected to be effective at dissolving this compound. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound, due to the ketone and ether groups, is likely too high for significant solubility in nonpolar solvents. The nonpolar aromatic portion of the molecule may allow for some minimal dissolution. |
| Aqueous | Water | Very Low | The hydrophobic nature of the brominated aromatic ring is expected to dominate, leading to very poor aqueous solubility, a common characteristic of many organic compounds used in drug discovery. |
Quantitative Determination of Thermodynamic Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired laboratory solvent (DMSO, DMF, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and water).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions). This step is crucial to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the appropriate solvent.
-
Quantify the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A standard calibration curve of this compound of known concentrations must be prepared in the same solvent to ensure accurate quantification.
-
-
Data Analysis:
-
From the concentration of the diluted samples and the dilution factor, calculate the concentration of this compound in the original undissolved supernatant. This value represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Data Presentation: A Template for Recording Experimental Results
For systematic record-keeping and comparison, the experimentally determined solubility data should be organized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method | Notes |
| DMSO | ||||
| DMF | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Hexane | ||||
| Toluene | ||||
| Water |
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a qualitative assessment based on its chemical structure provides valuable initial guidance for its handling and use. For researchers and drug development professionals requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining its thermodynamic solubility. The generation of accurate solubility data is a cornerstone of successful research and development, enabling informed decisions in synthesis, formulation, and biological evaluation.
References
commercial availability and suppliers of 6-Bromoisochroman-4-one
An In-Depth Technical Guide to 6-Bromoisochroman-4-one for Advanced Research and Development
Executive Summary
This compound is a key heterocyclic building block that has garnered significant attention within the medicinal chemistry and drug development sectors. Its unique structural scaffold, featuring a bromine atom for versatile downstream functionalization, makes it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, prevalent suppliers, and critical technical data essential for its application. We will explore its physicochemical properties, typical manufacturing and quality control protocols, and its emerging roles in the development of novel therapeutics, particularly in the context of epigenetic modulators. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology industries who require a comprehensive understanding of this reagent for strategic sourcing and successful implementation in their research pipelines.
Introduction: The Strategic Value of the Isochromanone Scaffold
The isochromanone core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 6-position, as in this compound, significantly enhances its utility as a synthetic intermediate.[1] This bromine substituent serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that allow for the construction of diverse compound libraries.[1] Its primary value lies in its role as a precursor for molecules with potential biological activities, including agents targeting the central nervous system and cardiovascular diseases.[1] Recent research has highlighted the potential of the broader chromen-4-one scaffold in developing inhibitors for critical disease targets, such as the bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in cancer and inflammation.[2][3] This guide aims to provide a comprehensive technical overview for professionals utilizing this important reagent.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 676134-68-2 | [1][4][5] |
| Molecular Formula | C₉H₇BrO₂ | [1][4] |
| Molecular Weight | ~227.06 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95-97% | [1][5] |
| Boiling Point | 336.1°C (Predicted) | [1] |
| Storage | Room temperature, sealed in a dry environment | [5] |
| SMILES | O=C1COCC2=C1C=C(Br)C=C2 | [4] |
| InChI Key | KOROTCDTJPLXMA-UHFFFAOYSA-N | [5] |
Safety and Hazard Information: this compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
For detailed safety protocols, always consult the supplier-specific Safety Data Sheet (SDS).[6][7][8][9]
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers catering to research and bulk synthesis needs. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and lead times.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 97% | 100 mg, 250 mg, 1 g | Distributed for Ambeed, Inc. Provides basic properties and safety information.[5] |
| Appchem | Varies | Inquire for packaging | Provides key identifiers like CAS, MDL, and SMILES.[4] |
| BIOZOL | Varies | Inquire for packaging | Distributes products from various manufacturers.[1] |
| Echemi | Varies | Inquire for packaging | Provides access to a free Safety Data Sheet.[6] |
| Sunway Pharm Ltd | Varies | Inquire for packaging | Lists several aliases for the compound.[10] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and specifications are subject to change.
Synthesis and Quality Control Workflow
While end-users will typically purchase this reagent, understanding its synthesis provides insight into potential impurities. The isochromanone scaffold is commonly synthesized via methods such as Friedel-Crafts acylation followed by intramolecular cyclization.[11]
Caption: Plausible synthetic route to the this compound core.
Self-Validating Quality Control Protocol
For researchers, verifying the identity and purity of a newly acquired batch of this compound is a critical first step. A self-validating system involves cross-referencing data from multiple orthogonal analytical techniques.
Objective: To confirm the structure and assess the purity of a commercial sample.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. It is the gold standard for purity assessment.[12]
-
Protocol:
-
Prepare a standard solution of this compound (~1 mg/mL) in a suitable solvent like acetonitrile.
-
Use a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile mobile phase).
-
Monitor the elution profile using a UV detector at a wavelength where the chromophore absorbs (e.g., 254 nm).
-
-
Expected Result: A single major peak should be observed. The area of this peak relative to the total area of all peaks provides the purity percentage. Any significant secondary peaks would indicate impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is indispensable for structural confirmation.[13][14]
-
Protocol:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The chemical shifts, integration values (proton count), and coupling patterns should be consistent with the expected structure.
-
Acquire a ¹³C NMR spectrum to confirm the number and type of carbon environments.
-
-
Expected Result: The resulting spectra should match reference data. For ¹H NMR, one would expect to see distinct signals for the aromatic protons (in the ~7-8 ppm region) and the aliphatic protons of the isochromanone ring (~4-5 ppm region). The absence of significant unassigned signals is crucial.
-
-
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound.
-
Protocol: Use a technique like Electrospray Ionization (ESI) to generate ions.
-
Expected Result: A prominent ion corresponding to the molecular weight of this compound (~227 g/mol ) should be observed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, providing definitive confirmation of the bromine atom's presence.
-
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound is as a versatile intermediate.[1] Its reactivity allows for the strategic elaboration of the core scaffold into more complex, high-value molecules.
Core Transformation: Reduction to 6-Bromoisochroman-4-ol
A common and straightforward transformation is the reduction of the ketone at the 4-position to a secondary alcohol. This reaction introduces a new stereocenter and a hydroxyl group that can be used for further derivatization.
-
Reaction: The reduction is typically achieved with high yield using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[15]
-
Protocol:
-
Dissolve this compound in absolute ethanol at 0°C.
-
Add a solution of sodium borohydride in ice-cold water dropwise.
-
Stir the mixture at room temperature for approximately 2 hours.
-
Perform an aqueous workup to isolate the product, 6-Bromoisochroman-4-ol, which is often obtained as a white solid in high yield (~95%).[15]
-
Role as a Precursor in Targeted Drug Development
The chromen-4-one scaffold, of which isochromanone is a close relative, has been identified as a promising core for developing inhibitors of epigenetic targets. Specifically, BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a high-priority target in oncology and inflammation research.[3][16] Inhibitors often feature a heterocyclic core that interacts with key residues in the BRD4 binding pocket. This compound provides an ideal starting point for synthesizing such inhibitors via scaffold hopping and derivatization strategies.[2]
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset for research and development teams engaged in medicinal chemistry. Its commercial availability from multiple suppliers provides a stable supply chain, while its well-defined chemical properties allow for its reliable use in complex synthetic pathways. The ability to leverage its bromine functionality for advanced molecular construction, particularly in the pursuit of novel therapeutics targeting epigenetic pathways, underscores its importance. By implementing rigorous quality control measures and adhering to safe handling protocols, researchers can effectively harness the potential of this versatile building block to accelerate the discovery of next-generation pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. This compound | 676134-68-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 16. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthetic routes to 6-Bromoisochroman-4-one derivatives
An Application Guide to the Synthesis and Derivatization of 6-Bromoisochroman-4-one
Abstract
The isochroman-4-one scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antihypertensive, antitumor, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a bromine atom at the 6-position provides a versatile chemical handle for further molecular elaboration through modern cross-coupling methodologies, making this compound a highly valuable building block in medicinal chemistry and drug discovery.[4] This document provides a comprehensive guide for researchers, detailing a robust, multi-step synthetic route to the core this compound structure, followed by validated protocols for its derivatization at key positions. The protocols are designed with an emphasis on procedural clarity, mechanistic understanding, and practical utility for laboratory-scale synthesis.
Strategic Overview of the Synthetic Approach
The synthesis of the this compound core is predicated on a logical multi-step sequence starting from commercially available 2-methylbenzoic acid. The overall strategy involves the regioselective bromination of the aromatic ring, functionalization of the benzylic methyl group, installation of a two-carbon side chain, and a final ring-closing intramolecular Friedel-Crafts acylation. Subsequent derivatization protocols focus on the three primary reactive sites of the molecule: the C4-ketone, the C6-bromo substituent, and the C3-methylene position.
Caption: Overall workflow for the synthesis and derivatization of this compound.
Synthesis of the this compound Core
This section details a proposed four-step synthesis to construct the target heterocyclic core. Each protocol is based on well-established and reliable chemical transformations.
Protocol 1: Synthesis of 5-Bromo-2-methylbenzoic Acid
Principle: This step employs an electrophilic aromatic substitution to regioselectively brominate 2-methylbenzoic acid. The ortho-methyl and meta-carboxyl groups direct the incoming electrophile primarily to the 5-position. Concentrated sulfuric acid serves as both the solvent and a catalyst to activate the bromine.[4][5]
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| 2-Methylbenzoic Acid | 136.15 | 10.00 g | 73.45 mmol |
| Bromine (Br₂) | 159.81 | 3.75 mL (11.74 g) | 73.45 mmol |
| Conc. Sulfuric Acid | 98.08 | 15 mL | - |
| Ice Water | 18.02 | ~100 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methylbenzoic acid (10.00 g) in concentrated sulfuric acid (15 mL) at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add bromine (3.75 mL) dropwise via the addition funnel over 20-30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours. The mixture will become a deep reddish-brown.
-
Carefully pour the reaction mixture onto ~100 mL of crushed ice in a large beaker with vigorous stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL) until the filtrate is colorless and neutral to pH paper.
-
Dry the crude product under vacuum. Recrystallization from ethanol/water can be performed for higher purity.
-
Expected Yield: 85-95%.
-
Characterization (¹H NMR, DMSO-d₆): δ 13.16 (s, 1H, COOH), 7.91 (d, J=2.4 Hz, 1H, Ar-H), 7.63 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.27 (d, J=8.4 Hz, 1H, Ar-H), 2.50 (s, 3H, CH₃).[5]
-
Protocol 2: Synthesis of 2-(Bromomethyl)-5-bromobenzoic Acid
Principle: This reaction is a free-radical halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like benzoyl peroxide (BPO) or AIBN is required to start the chain reaction. Anhydrous conditions are critical to prevent hydrolysis of NBS.
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| 5-Bromo-2-methylbenzoic Acid | 215.04 | 10.0 g | 46.5 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 9.0 g | 50.6 mmol |
| Benzoyl Peroxide (BPO) | 242.23 | 0.11 g | 0.46 mmol |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromo-2-methylbenzoic acid (10.0 g), NBS (9.0 g), and benzoyl peroxide (0.11 g).
-
Add dry carbon tetrachloride (150 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. The product can be used in the next step without further purification or can be recrystallized from a hexane/ethyl acetate mixture.
-
Expected Yield: 70-80%.
-
Protocol 3: Synthesis of (4-Bromo-2-(carboxymethyl)phenyl)acetic acid
Principle: This two-step, one-pot procedure first involves a nucleophilic substitution of the benzylic bromide with sodium cyanide to form a nitrile. The nitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| 2-(Bromomethyl)-5-bromobenzoic Acid | 293.94 | 10.0 g | 34.0 mmol |
| Sodium Cyanide (NaCN) | 49.01 | 1.84 g | 37.4 mmol |
| Ethanol/Water (1:1) | - | 100 mL | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |
Procedure:
-
Cyanation: Dissolve 2-(bromomethyl)-5-bromobenzoic acid (10.0 g) in 100 mL of a 1:1 ethanol/water mixture in a 250 mL round-bottom flask. Add sodium cyanide (1.84 g) in portions.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling the mixture slightly, carefully add concentrated HCl (50 mL). Caution: HCN gas may evolve. Perform in a well-ventilated fume hood.
-
Heat the mixture to reflux again and maintain for 12-18 hours until the hydrolysis is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 65-75% over two steps.
-
Protocol 4: Intramolecular Friedel-Crafts Acylation to this compound
Principle: This is the key ring-closing step. The di-acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. A strong Lewis acid, aluminum chloride (AlCl₃), then promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the six-membered ketone ring.[6]
Caption: Intramolecular Friedel-Crafts acylation to form the isochromanone core.
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| (4-Bromo-2-(carboxymethyl)phenyl)acetic acid | 289.08 | 5.0 g | 17.3 mmol |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.5 mL | 34.6 mmol |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.55 g | 19.1 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
Procedure:
-
Suspend (4-bromo-2-(carboxymethyl)phenyl)acetic acid (5.0 g) in anhydrous DCM (50 mL) in a dry 250 mL flask under a nitrogen atmosphere.
-
Add thionyl chloride (2.5 mL) and a catalytic drop of DMF.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve as the acyl chloride forms.
-
Cool the solution to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Re-dissolve the crude acyl chloride residue in anhydrous DCM (50 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of anhydrous AlCl₃ (2.55 g) in anhydrous DCM (50 mL).
-
Slowly add the AlCl₃ suspension to the acyl chloride solution at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice (~100 g) and concentrated HCl (10 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
-
Expected Yield: 60-70%.
-
Protocols for Derivatization
The this compound core is a versatile platform for creating diverse chemical libraries. The following protocols detail key transformations.
Protocol 5: Reduction of C4-Ketone to 6-Bromoisochroman-4-ol
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the ketone at the C4 position to a secondary alcohol without affecting the ester linkage or the aromatic ring.
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| This compound | 227.06 | 1.49 g | 6.56 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 300 mg | 7.93 mmol |
| Absolute Ethanol | 46.07 | 20 mL | - |
| Ice-cold Water | 18.02 | 5 mL | - |
Procedure:
-
Dissolve this compound (1.49 g) in absolute ethanol (20 mL) in a 50 mL flask and cool to 0 °C.
-
In a separate vial, dissolve sodium borohydride (300 mg) in ice-cold water (5 mL).
-
Add the NaBH₄ solution dropwise to the stirred solution of the ketone at 0 °C.
-
After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Partition the reaction mixture between ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the phases, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-Bromoisochroman-4-ol as a white solid.
-
Expected Yield: ~95%.
-
Protocol 6: Suzuki Cross-Coupling at the C6-Bromo Position
Principle: The C-Br bond serves as an excellent electrophile for palladium-catalyzed Suzuki cross-coupling. This reaction allows for the formation of a new C-C bond, attaching various aryl or vinyl groups to the isochromanone core.
Caption: Representative Suzuki cross-coupling reaction.
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| This compound | 227.06 | 500 mg | 2.20 mmol |
| Phenylboronic Acid | 121.93 | 322 mg | 2.64 mmol |
| Pd(PPh₃)₄ | 1155.56 | 127 mg | 0.11 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 608 mg | 4.40 mmol |
| Toluene / Water | - | 10 mL / 2 mL | - |
Procedure:
-
To a 50 mL flask, add this compound (500 mg), phenylboronic acid (322 mg), and Pd(PPh₃)₄ (127 mg).
-
Add toluene (10 mL) and a 2M aqueous solution of K₂CO₃ (2.2 mL, 4.40 mmol).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to reflux (approx. 100-110 °C) under a nitrogen atmosphere for 8-12 hours.
-
Cool to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain the 6-phenyl-isochroman-4-one derivative.
-
Expected Yield: 70-90%.
-
Protocol 7: α-Alkylation at the C3-Methylene Position
Principle: The protons on the C3-methylene group are acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with an electrophile such as an alkyl halide.
Materials:
| Reagent | M.W. | Quantity (1.0 eq) | Moles |
|---|---|---|---|
| This compound | 227.06 | 1.0 g | 4.40 mmol |
| Diisopropylamine | 101.19 | 0.67 mL | 4.84 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 3.0 mL | 4.84 mmol |
| Methyl Iodide (CH₃I) | 141.94 | 0.30 mL | 4.84 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 25 mL | - |
Procedure:
-
LDA Preparation: In a dry, nitrogen-flushed flask at -78 °C (dry ice/acetone bath), add anhydrous THF (10 mL) and diisopropylamine (0.67 mL). Slowly add n-butyllithium (3.0 mL of 1.6 M solution). Stir for 30 minutes at -78 °C.
-
Enolate Formation: In a separate dry, nitrogen-flushed flask, dissolve this compound (1.0 g) in anhydrous THF (15 mL). Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the ketone solution via cannula. Stir for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (0.30 mL) to the enolate solution at -78 °C. Stir for 2 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 6-bromo-3-methylisochroman-4-one.
-
Expected Yield: 50-65%.
-
Summary of Derivatization Reactions
| Protocol | Reaction Type | Key Reagents | Position | Expected Yield |
| 5 | Ketone Reduction | NaBH₄ | C4 | >90% |
| 6 | Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄ | C6 | 70-90% |
| 7 | α-Alkylation | LDA, Alkyl Halide | C3 | 50-65% |
References
- 1. Synthesis routes of 2-(4-formylphenyl)acetic Acid [benchchem.com]
- 2. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Synthon: Application Notes for 6-Bromoisochroman-4-one in Advanced Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the demand for novel molecular architectures with precisely controlled functionality is insatiable. Heterocyclic compounds, in particular, form the cornerstone of many pharmaceuticals and functional materials. Among these, the isochromanone core is a "privileged scaffold," frequently appearing in a wide array of biologically active natural products and synthetic compounds, including agents with antihypertensive, antitumor, and anti-inflammatory properties.
6-Bromoisochroman-4-one emerges as a highly valuable and versatile building block for the synthesis of complex molecules. Its structure combines the rigid, biologically relevant isochromanone framework with a strategically placed bromine atom on the aromatic ring. This bromine atom serves as a versatile synthetic handle, enabling a host of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the utility of this compound, focusing on the mechanistic rationale and practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and insights provided herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthon to accelerate their research programs. A notable application of this scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents where the isochromanone core can serve as a key structural element.[1]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is an ideal electrophilic partner for these transformations, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Logical Workflow for Utilizing this compound
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, lauded for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2][3][4]
Mechanistic Insight
The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 6-aryl-isochroman-4-one product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Synthesis of 6-(4-methoxyphenyl)isochroman-4-one
This protocol is adapted from established procedures for Suzuki-Miyaura couplings on aryl bromides.[2]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon (repeat 3 times).
-
In a separate vial under argon, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) in 5 mL of anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the solids, followed by an additional 5 mL of toluene and 0.5 mL of degassed water.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-(4-methoxyphenyl)isochroman-4-one.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 85-95% | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 80-90% | [4] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 90-98% | [5] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and a wide variety of amine coupling partners.[6] This reaction is particularly valuable for accessing novel derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery.
Mechanistic Insight
The mechanism shares similarities with the Suzuki coupling, involving oxidative addition of the aryl bromide to a Pd(0) center. The key difference lies in the subsequent steps where the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex then furnishes the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[6]
Application Protocol: Synthesis of 6-(Phenylamino)isochroman-4-one
This protocol is adapted from a highly analogous Buchwald-Hartwig amination of 6-bromoflavone, demonstrating the robustness of the catalytic system.[7][8]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an argon atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XantPhos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) to the tube.
-
Add 4 mL of anhydrous toluene, followed by aniline (1.1 mmol, 1.1 equiv).
-
Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 6-(phenylamino)isochroman-4-one.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 70-95% | [7][8] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 65-90% | [6] |
| Pd(OAc)₂ / X-Phos | K₃PO₄ | t-BuOH | 100 | 75-98% | [9] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to install alkynyl groups onto the aromatic core, forming a C(sp²)-C(sp) bond.[10][11] This transformation is invaluable for creating rigid linkers in drug design, accessing precursors for further cyclization reactions, or for use in "click chemistry" applications.
Mechanistic Insight
The Sonogashira reaction is unique in that it typically employs a dual catalytic system involving both palladium and copper(I).
-
Palladium Cycle: Similar to the other couplings, this cycle begins with the oxidative addition of this compound to a Pd(0) species.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) center, regenerating the copper catalyst.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the 6-alkynyl-isochroman-4-one product and the Pd(0) catalyst.
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Application Protocol: Synthesis of 6-(Phenylethynyl)isochroman-4-one
This protocol is based on standard and reliable conditions for the Sonogashira coupling of aryl bromides.[11][12]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried, argon-flushed Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add 10 mL of anhydrous toluene and 3 mL of triethylamine via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature and filter off the triethylammonium bromide salt, washing the solid with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to give the pure 6-(phenylethynyl)isochroman-4-one.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 85-95% | [11] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | RT to 50 | 80-95% | [10] |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 | 75-90% | [13] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in the design of synthetic building blocks. Its utility in three of the most important classes of modern cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides chemists with a reliable and efficient entry point to a vast chemical space. The protocols and data presented here serve as a robust starting point for researchers to synthesize novel 6-substituted isochromanones. The continued development of new catalysts and ligands will undoubtedly expand the scope of these transformations, further cementing the role of synthons like this compound in the rapid assembly of molecules that will define the future of medicine and materials.
References
- 1. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
The Synthetic Versatility of 6-Bromoisochroman-4-one: A Guide to Key Reaction Mechanisms and Protocols
Introduction: A Privileged Scaffold in Modern Synthesis
6-Bromoisochroman-4-one is a heterocyclic ketone that has emerged as a highly versatile building block in medicinal chemistry and organic synthesis. Its structure is characterized by two key reactive sites: an aromatic carbon-bromine bond at the 6-position and a ketone at the 4-position. This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures, including potential therapeutic agents such as PARP inhibitors.[1] This guide provides an in-depth exploration of the primary reaction mechanisms involving this compound, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Navigating Chemoselectivity: The Duality of Reactive Sites
A central consideration when designing synthetic routes with this compound is the chemoselective control of its two reactive centers. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the ketone is susceptible to nucleophilic attack by reducing agents or organometallics. The choice of reagents and reaction conditions is therefore paramount to achieving the desired transformation without unintended side reactions. For instance, strong nucleophiles like Grignard reagents may react with both the ketone and potentially the aryl bromide under certain conditions, while milder reagents like sodium borohydride will selectively reduce the ketone.[2]
Figure 1: A diagram illustrating the chemoselective reaction pathways available for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for building molecular complexity.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a robust method for creating a C-C bond between the isochromanone core and various aryl or vinyl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| This compound | 227 mg | 1.0 mmol | Starting Material |
| Phenylboronic Acid | 146 mg | 1.2 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol | Catalyst |
| Sodium Carbonate (2M aq.) | 2.0 mL | 4.0 mmol | Base |
| Toluene/Ethanol (3:1) | 10 mL | - | Solvent |
| Temperature | 80-90 °C | - | Reaction Temp. |
| Time | 12-16 h | - | Reaction Duration |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-phenylisochroman-4-one.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.
Mechanism Insight: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki-Miyaura coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Protocol: Sonogashira Coupling with Phenylacetylene
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| This compound | 227 mg | 1.0 mmol | Starting Material |
| Phenylacetylene | 122 mg (0.13 mL) | 1.2 mmol | Coupling Partner |
| PdCl₂(PPh₃)₂ | 35 mg | 0.05 mmol | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 10 mg | 0.05 mmol | Co-catalyst |
| Triethylamine (Et₃N) | 0.42 mL | 3.0 mmol | Base and Solvent |
| Toluene | 5 mL | - | Co-solvent |
| Temperature | Room Temp. to 50°C | - | Reaction Temp. |
| Time | 6-24 h | - | Reaction Duration |
Step-by-Step Methodology:
-
In a dry, argon-flushed flask, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in toluene and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (up to 50°C) until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract with an organic solvent like dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain 6-(phenylethynyl)isochroman-4-one.
Buchwald-Hartwig Amination: Forming Aryl Amines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1][3]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the catalyst.
Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| This compound | 227 mg | 1.0 mmol | Starting Material |
| Morpholine | 105 mg (0.12 mL) | 1.2 mmol | Amine Source |
| Pd₂(dba)₃ | 23 mg | 0.025 mmol | Palladium Pre-catalyst |
| Xantphos | 58 mg | 0.1 mmol | Ligand |
| Sodium tert-butoxide | 134 mg | 1.4 mmol | Base |
| Toluene | 10 mL | - | Solvent |
| Temperature | 100 °C | - | Reaction Temp. |
| Time | 8-12 h | - | Reaction Duration |
Step-by-Step Methodology:
-
Charge a Schlenk tube with sodium tert-butoxide.
-
In a separate flask, dissolve this compound, Pd₂(dba)₃, and Xantphos in toluene.
-
Add this solution to the Schlenk tube, followed by the morpholine.
-
Seal the tube and heat the mixture at 100 °C with stirring.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to afford 6-(morpholino)isochroman-4-one.
Part 2: Reactions at the C4-Carbonyl Group
The ketone functionality of this compound offers a second site for synthetic elaboration, primarily through nucleophilic addition reactions.
Reduction to an Alcohol
The ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective choice that will not typically affect the aryl bromide.[2]
Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (from NaBH₄) on the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.[4][5][6]
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appretech.com [appretech.com]
- 5. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 6. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Two-Step Synthesis of 6-Bromoisochroman-4-one for Pharmaceutical Research
Abstract
6-Bromoisochroman-4-one is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for developing novel therapeutic agents, including potential central nervous system and cardiovascular drugs.[1] Its structure allows for diverse functionalization, particularly through cross-coupling reactions at the bromine position, making it a valuable intermediate for constructing complex molecular architectures.[1] This application note provides a comprehensive, field-proven guide for the synthesis of this compound. We present a reliable two-step synthetic pathway, beginning with the base-catalyzed reaction of 4-bromophenol and phthalide, followed by an efficient intramolecular Friedel-Crafts cyclization. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible, high-yield synthesis.
Introduction and Synthetic Strategy
The isochromanone scaffold is a recurring motif in biologically active molecules. The synthesis of the 6-bromo substituted variant is of particular interest due to the synthetic versatility imparted by the bromine handle. The strategy detailed herein is designed for clarity, reliability, and scalability. It avoids exotic catalysts or cryogenic conditions in favor of classical, robust organic transformations.
The overall synthetic pathway is depicted below:
-
Step 1: Synthesis of 2-((4-bromophenoxy)methyl)benzoic acid. This step involves the nucleophilic ring-opening of phthalide by the sodium salt of 4-bromophenol. This method is an established route for creating 2-(phenoxymethyl)benzoic acid precursors.[2][3]
-
Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized benzoic acid derivative is first converted to its highly reactive acid chloride intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid, to form the desired bicyclic ketone, this compound.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-((4-bromophenoxy)methyl)benzoic acid
Mechanistic Principle
This reaction proceeds via the formation of a sodium phenoxide intermediate from 4-bromophenol and sodium hydroxide. The highly nucleophilic phenoxide then attacks the electrophilic carbonyl carbon of phthalide. This initiates a ring-opening of the lactone, which, upon subsequent acidic workup, yields the target carboxylic acid. The use of a high temperature is necessary to drive the reaction to completion, often in a high-boiling solvent or neat (melt) conditions.[2]
Detailed Experimental Protocol
Materials and Equipment:
-
4-Bromophenol
-
Phthalide
-
Sodium Hydroxide (NaOH), pellets
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized Water
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with stirrer and temperature controller
-
Condenser
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble the three-neck flask with a condenser and thermometer. Ensure the setup is in a certified chemical fume hood.
-
Reagent Addition: To the flask, add 4-bromophenol (17.3 g, 100 mmol) and sodium hydroxide pellets (4.4 g, 110 mmol).
-
Melt Formation: Begin heating the mixture with stirring. The solids will melt and react to form sodium 4-bromophenoxide. Heat to approximately 150°C.
-
Phthalide Addition: Once a homogenous melt is achieved, carefully add phthalide (13.4 g, 100 mmol) in portions to control the initial exotherm.
-
Reaction: Increase the temperature of the reaction mixture to 180-190°C and maintain for 3-4 hours. The mixture will become a thick, dark paste.
-
Work-up (Quenching & Precipitation):
-
Allow the flask to cool to approximately 80-100°C.
-
Carefully and slowly add 100 mL of hot deionized water. The solidified mass will begin to dissolve.
-
While stirring vigorously, slowly add concentrated HCl until the solution is strongly acidic (pH ~1-2), checked with litmus paper. A thick, off-white precipitate will form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
The resulting 2-((4-bromophenoxy)methyl)benzoic acid is typically obtained as an off-white to pale tan solid and is often of sufficient purity for the next step.
Part 2: Intramolecular Cyclization to this compound
Mechanistic Principle
This transformation is a classic intramolecular Friedel-Crafts acylation.
-
Step A (Activation): The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This vastly increases the electrophilicity of the carbonyl carbon, preparing it for cyclization.[4]
-
Step B (Cyclization): A strong Lewis acid, aluminum chloride (AlCl₃), coordinates to the acyl chloride, further activating it and facilitating an intramolecular electrophilic attack on the electron-rich phenoxy ring. The attack occurs ortho to the activating ether linkage, leading to the formation of the new six-membered ring and, after work-up, the target ketone.
Caption: Key stages of the cyclization reaction.
Detailed Experimental Protocol
Materials and Equipment:
-
2-((4-bromophenoxy)methyl)benzoic acid (from Part 1)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice, crushed
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flasks, condenser, magnetic stirrer, dropping funnel
-
Standard glassware for extraction and chromatography
Procedure:
Step 2a: Formation of the Acid Chloride
-
Setup: In a fume hood, place the dried benzoic acid from Part 1 (15.4 g, 50 mmol) into a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add thionyl chloride (11 mL, 150 mmol) and 2-3 drops of DMF (catalyst).
-
Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2 hours. The solid will dissolve as it converts to the acid chloride.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporator). The crude, oily acid chloride is used directly in the next step. Caution: Thionyl chloride is corrosive and releases toxic HCl and SO₂ gas. Handle exclusively in a fume hood.
Step 2b: Friedel-Crafts Cyclization
-
Setup: In a separate three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (8.0 g, 60 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane and cool the resulting slurry to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acid chloride from the previous step in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
Work-up (Quenching):
-
Cool the reaction mixture back down to 0°C.
-
Very slowly and carefully, quench the reaction by adding crushed ice portion-wise. A large amount of HCl gas will evolve.
-
Add 50 mL of 2M HCl solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford pure this compound as a white solid.
-
Data Summary and Characterization
| Parameter | Step 1: Acid Synthesis | Step 2: Cyclization |
| Key Reagents | 4-Bromophenol, Phthalide, NaOH | Acid Precursor, SOCl₂, AlCl₃ |
| Stoichiometry | 1 : 1 : 1.1 | 1 : 3 : 1.2 |
| Temperature | 180-190 °C | 0 °C to Room Temp. |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Yield | 80-90% | 75-85% |
| Product Form | Off-white solid | White crystalline solid |
Characterization of this compound:
-
Molecular Formula: C₉H₇BrO₂[1]
-
Molecular Weight: 227.06 g/mol [1]
-
Appearance: White to off-white solid
-
Storage: Store at room temperature in a dry, sealed container.[1][2]
-
Confirmation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Fume Hood: All steps of this synthesis, particularly those involving thionyl chloride and the Friedel-Crafts reaction, must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas.
-
Concentrated HCl: Corrosive and causes severe burns.
-
Sodium Hydroxide (NaOH): Caustic and causes severe burns.
-
-
Reaction Hazards: The quenching of the Friedel-Crafts reaction is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and with extreme caution.
References
The Versatile Scaffold: 6-Bromoisochroman-4-one in Modern Medicinal Chemistry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for therapeutically active compounds is perpetual. Among these, heterocyclic systems have consistently demonstrated their value, offering three-dimensional diversity and the capacity for precise functionalization. 6-Bromoisochroman-4-one, a halogenated derivative of the isochroman-4-one core, has emerged as a particularly valuable building block in medicinal chemistry. Its strategic bromine substitution provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space and the generation of diverse compound libraries. This guide delves into the multifaceted applications of this compound, providing detailed insights into its role in the synthesis of bioactive molecules and offering comprehensive protocols for its utilization. The isochroman scaffold itself is present in a wide array of biologically active molecules, underscoring the therapeutic potential of its derivatives.
Core Applications in Medicinal Chemistry: From Concept to Clinic
The this compound scaffold serves as a versatile starting point for the development of compounds targeting a range of therapeutic areas. The presence of the bromine atom at the 6-position is key to its utility, allowing for facile modification through powerful synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] This enables the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can profoundly influence the pharmacological properties of the resulting molecules.
Targeting Neurological Disorders: The Quest for Acetylcholinesterase Inhibitors
One of the most promising applications of the isochroman-4-one framework is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][3][4] The cholinergic hypothesis of this neurodegenerative disorder posits that a decline in the neurotransmitter acetylcholine contributes significantly to cognitive impairment. AChE inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its levels in the brain.
Derivatives of isochroman-4-one have been designed as dual-binding site AChE inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2] This dual inhibition is believed to not only enhance cholinergic neurotransmission but also to mitigate the AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[2] The isochroman-4-one core can be functionalized with moieties, such as N-benzyl pyridinium, to achieve potent inhibition of AChE.[4]
Cardiovascular Applications: Engineering Novel Antihypertensive Agents
The isochroman-4-one scaffold has also been successfully employed in the design of novel antihypertensive agents.[5] By hybridizing the isochroman-4-one core with pharmacophores known to interact with cardiovascular targets, researchers have developed potent and selective antagonists of α1-adrenergic receptors.[5] These receptors play a crucial role in regulating blood pressure, and their blockade leads to vasodilation and a subsequent reduction in blood pressure.
Furthermore, creative medicinal chemistry strategies have led to the development of nitric oxide (NO)-releasing isochroman-4-one derivatives.[6] These hybrid molecules combine the pharmacological profile of the isochroman-4-one core with the vasodilatory effects of nitric oxide, offering a multi-pronged approach to the management of hypertension.
Experimental Protocols: A Practical Guide to Synthesis
The true value of this compound lies in its synthetic accessibility and the ease with which it can be derivatized. The following protocols provide detailed, step-by-step methodologies for key transformations of this versatile scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-isochroman-4-ones
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is particularly well-suited for the functionalization of this compound, allowing for the introduction of a diverse range of aryl and heteroaryl substituents at the 6-position.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Aryl-isochroman-4-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid for reaction with the palladium complex.
-
Solvent System: A mixture of solvents is often used to ensure the solubility of all reactants and reagents. The presence of water can be beneficial in some cases.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-isochroman-4-ones
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the introduction of primary and secondary amines at the 6-position of this compound, providing access to a wide range of amino-substituted derivatives with potential biological activity.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equivalents)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1 equivalent), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 6-amino-isochroman-4-one product.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective in promoting the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent side reactions and ensure good solubility of the reactants.
Structure-Activity Relationships (SAR): Guiding the Design of Potent Molecules
The development of bioactive compounds from the this compound scaffold is guided by a systematic exploration of structure-activity relationships (SAR). By synthesizing and evaluating a series of analogs with variations at different positions of the molecule, medicinal chemists can identify the key structural features that contribute to biological activity.
Key SAR Insights for Isochroman-4-one Derivatives:
| Target | Key Structural Features for Activity | Representative IC₅₀ Values |
| Acetylcholinesterase (AChE) | - N-benzyl pyridinium moiety attached to the isochromanone core. - Substitution on the benzyl group can modulate potency.[4] | 0.15 nM - 8.9 nM[3][4] |
| α1-Adrenergic Receptor | - Arylpiperazine moiety linked to the isochromanone scaffold. - Nature of the aryl group on the piperazine is critical for potency and selectivity.[5] | Potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity observed.[5] |
Logical Relationship of SAR in Drug Design:
Caption: Iterative cycle of drug design guided by SAR.
Conclusion: A Scaffold with a Bright Future
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued importance in the pursuit of novel therapeutics. The ability to readily introduce a wide range of substituents through robust cross-coupling methodologies provides a powerful platform for the exploration of chemical space and the optimization of lead compounds. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 6-Bromoisochroman-4-one as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Isochromanone Scaffold
The isochromanone core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold in drug discovery. The introduction of a bromine atom at the 6-position, as in 6-Bromoisochroman-4-one, transforms this simple heterocycle into a powerful and versatile building block.[1][2]
This guide provides an in-depth look at the reactivity and synthetic utility of this compound. The strategic placement of the bromine atom and the ketone functionality allows for orthogonal chemical modifications. The bromine serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the ketone at the 4-position can be manipulated through various carbonyl chemistries, such as reduction, to introduce new stereocenters and functional groups.[3] These features make this compound an ideal starting material for creating diverse molecular libraries aimed at discovering novel therapeutic agents, particularly for neurological and cardiovascular targets.[1]
Physicochemical and Safety Profile
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. Below is a summary of the key properties and safety information for this compound.
| Property | Value | Source(s) |
| CAS Number | 676134-68-2 | [4][5] |
| Molecular Formula | C₉H₇BrO₂ | [1][4][5] |
| Molecular Weight | 227.06 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Boiling Point | 336.1°C | [1] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Room temperature is suitable. | [1][4][6][7] |
| Purity | Typically ≥95-97% | [4][8] |
| GHS Pictogram | GHS07 (Exclamation mark) | [4] |
| Hazard Statement | H302 (Harmful if swallowed) | [4] |
| Precautionary Codes | P280, P305+P351+P338 | [4] |
Safety Precautions:
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[6] Avoid the formation of dust and aerosols.[6] Use non-sparking tools to prevent fire from electrostatic discharge.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat and impervious gloves. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6]
-
Accidental Release: In case of a spill, prevent further leakage if safe to do so. Avoid dust formation.[6] Collect the spilled material for disposal.[6]
-
First Aid: In case of inhalation, move the victim to fresh air. If skin contact occurs, remove contaminated clothing and wash the affected area. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water.[6]
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from two primary reactive sites: the C4-ketone and the C6-bromine. This allows for a modular approach to building molecular complexity. The diagram below illustrates the principal transformation pathways.
References
- 1. This compound [myskinrecipes.com]
- 2. 8-Bromo-4H-chromen-4-one|Research Compound [benchchem.com]
- 3. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 4. This compound | 676134-68-2 [sigmaaldrich.com]
- 5. appchemical.com [appchemical.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. calpaclab.com [calpaclab.com]
Application Notes & Protocols: Strategic Catalytic Transformations of 6-Bromoisochroman-4-one
Introduction: The Strategic Value of 6-Bromoisochroman-4-one
The isochromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications, including central nervous system agents and cardiovascular drugs.[1][2][3] this compound emerges as a particularly valuable starting material due to its dual reactive sites: a bromine atom on the aromatic ring and a ketone on the heterocyclic ring. The C6-bromo substituent serves as a versatile synthetic handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of molecular diversity.[1] Concurrently, the C4-ketone provides a gateway for reduction and stereoselective functionalization, further expanding the accessible chemical space.[4]
This guide provides an in-depth exploration of key catalytic transformations of this compound, offering both mechanistic insights and field-proven protocols tailored for researchers in organic synthesis and drug development.
Figure 1. Core structure and reactive sites of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The presence of the C(sp²)-Br bond makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
Principle & Mechanistic Insight: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid, to form a new C-C bond.[5][6] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5][6]
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application Protocol: Synthesis of 6-Phenylisochroman-4-one
This protocol describes a typical Suzuki coupling using phenylboronic acid.
| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.06 | 227 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (2M aq.) | 105.99 | 1.5 mL | 3.0 | 3.0 |
| Toluene | - | 6 mL | - | - |
| Methanol | - | 1.5 mL | - | - |
Step-by-Step Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (227 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add toluene (6 mL) and methanol (1.5 mL) to the flask.
-
Add the 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring for 12-16 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, observing the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 6-phenylisochroman-4-one.
Buchwald-Hartwig Amination: C-N Bond Formation
Principle & Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[8][9] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand (e.g., X-Phos, S-Phos) is critical. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine, facilitating its coordination to the palladium center.[10]
Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: Synthesis of 6-(Morpholino)isochroman-4-one
This protocol details the coupling of this compound with morpholine.
| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.06 | 227 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| X-Phos | 476.65 | 48 mg | 0.10 | 0.10 |
| Sodium tert-butoxide | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (227 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), X-Phos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting aryl bromide.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target compound.
Sonogashira Coupling: C-C (sp) Bond Formation
Principle & Mechanistic Insight: The Sonogashira coupling forges a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[11][12] This reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[11][13] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II)-aryl complex.[12] An amine base, such as triethylamine, serves both as the base and often as the solvent.[14]
Figure 4. Interconnected catalytic cycles of the Sonogashira coupling.
Application Protocol: Synthesis of 6-(Phenylethynyl)isochroman-4-one
This protocol outlines the coupling with phenylacetylene.
| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.06 | 227 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 120 µL | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 6 mg | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | Solvent |
| Toluene (anhydrous) | - | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
To a dry, argon-flushed Schlenk tube, add this compound (227 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol).
-
Add anhydrous toluene (5 mL) and triethylamine (5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add phenylacetylene (120 µL, 1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Reaction Monitoring: The reaction can be followed by TLC, noting the consumption of the bromo-starter. A precipitate of triethylammonium bromide may form.
-
Upon completion, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure alkynylated product.
Part 2: Catalytic Reduction of the C4-Ketone
The C4-carbonyl group is a prime target for reduction, yielding the corresponding 6-Bromoisochroman-4-ol. This alcohol is a valuable intermediate for further synthetic elaborations. While stoichiometric reagents like sodium borohydride are effective, catalytic methods offer advantages in terms of atom economy and potential for stereocontrol.[4]
Asymmetric Transfer Hydrogenation
Principle & Mechanistic Insight: Asymmetric catalytic reduction allows for the enantioselective synthesis of one of the two possible alcohol enantiomers. This is of paramount importance in drug development, where single enantiomers often exhibit desired biological activity. Asymmetric transfer hydrogenation is a powerful technique that uses a chiral transition metal catalyst (commonly based on Ruthenium or Rhodium) to transfer hydrogen from a simple donor molecule (like isopropanol or formic acid) to the ketone. The chirality of the ligand framework around the metal center dictates the facial selectivity of the hydride delivery, resulting in a product with high enantiomeric excess (ee). While a specific protocol for this substrate is not widely published, the principles of asymmetric organocatalysis on similar isochromanone systems have been demonstrated to provide excellent stereoselectivity.[15][16]
Figure 5. Conceptual workflow for asymmetric reduction of the C4-ketone.
Representative Protocol: Asymmetric Transfer Hydrogenation
This protocol is a general guide for the asymmetric reduction of an aryl ketone and should be optimized for the specific substrate.
| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.06 | 114 mg | 0.5 | 1.0 |
| (R,R)-Ts-DPEN RuCl | ~950 | 2.4 mg | 0.0025 | 0.005 |
| Formic Acid/Triethylamine | - | \multicolumn{3}{c | }{5:2 azeotrope (1 mL)} | |
| Acetonitrile (anhydrous) | - | 4 mL | - | - |
Step-by-Step Procedure:
-
To an argon-flushed vial, add this compound (114 mg, 0.5 mmol) and the chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl, 2.4 mg, 0.5 mol%).
-
Add anhydrous acetonitrile (4 mL).
-
Add the 5:2 formic acid/triethylamine azeotrope (1 mL) as the hydrogen source.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 24 hours.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by TLC or LC-MS.
-
Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄ and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. The enantiomeric excess (ee) of the resulting alcohol should be determined by chiral HPLC analysis.
Summary and Outlook
This compound is a powerful and versatile building block for chemical synthesis. The strategic application of palladium-catalyzed cross-coupling reactions at the C6-position allows for the rapid generation of diverse compound libraries with tailored aryl, amino, and alkynyl substituents. Furthermore, the C4-ketone can be stereoselectively reduced, introducing a chiral center that is often critical for biological activity. The protocols and principles outlined in this guide provide a robust framework for researchers to unlock the synthetic potential of this scaffold, paving the way for the discovery of novel pharmaceuticals and functional materials.[1][4]
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functional Group Manipulation of 6-Bromoisochroman-4-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 6-Bromoisochroman-4-one Scaffold
The isochromanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1] this compound, in particular, serves as a highly versatile synthetic intermediate. Its structure is endowed with three key points for functional group manipulation: the aryl bromide at the 6-position, the ketone at the 4-position, and the lactone functionality of the isochromanone ring system. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents.[2] The ketone offers a site for nucleophilic additions, reductions, and olefination reactions, while the lactone presents opportunities for ring-opening transformations to generate highly functionalized phenethyl derivatives.
This guide provides an in-depth exploration of the chemical transformations possible with this compound, offering detailed, field-proven protocols for its functional group manipulation. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives for applications in drug discovery and materials science.
I. Manipulation of the 6-Bromo Substituent: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 6-position is a key handle for the elaboration of the this compound core. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.
A. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Vinyl-isochroman-4-ones
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] This reaction is particularly valuable for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Causality of Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is crucial for an efficient catalytic cycle. The base activates the boronic acid, facilitating transmetalation to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (0.04 - 0.10 equivalents)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), the phosphine ligand (0.06 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-substituted isochroman-4-one.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Ligand | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 90-98 |
| 3 | Vinylboronic acid pinacol ester | XPhos | K₃PO₄ | Toluene/H₂O | 80 | 75-85 |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling: Synthesis of 6-Alkynylisochroman-4-ones
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further transformations, such as click chemistry or conversion to other functional groups.
Causality of Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Protocol 2: General Procedure for the Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.02 - 0.10 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (optional)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or toluene (optional, to dissolve the starting material) followed by degassed triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 6-alkynylisochroman-4-one.
C. Buchwald-Hartwig Amination: Synthesis of 6-Aminoisochroman-4-ones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1][8][9][10] This reaction provides a direct route to arylamines, which are important pharmacophores in many drug molecules.
Causality of Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of ligand is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step.
Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 equivalents)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02 - 0.10 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-amino-substituted isochroman-4-one.[11][12]
II. Manipulation of the 4-Keto Group
The ketone at the 4-position is a versatile functional group that can undergo a variety of transformations, including reduction to an alcohol, nucleophilic addition of organometallic reagents, and olefination reactions.
A. Reduction to 6-Bromoisochroman-4-ol
The reduction of the ketone to a secondary alcohol is a common and straightforward transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.
Protocol 4: Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 equivalents)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 6-Bromoisochroman-4-ol, which can often be used without further purification.
B. Nucleophilic Addition: Grignard Reaction
Grignard reagents are powerful nucleophiles that readily add to ketones to form tertiary alcohols.[13][14][15] This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the 4-position.
Causality of Experimental Choices: Grignard reactions must be carried out under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[13] Diethyl ether or THF are common solvents as they are anhydrous and solvate the magnesium species.
Protocol 5: Grignard Reaction with this compound
Materials:
-
This compound
-
Alkyl or aryl magnesium halide (Grignard reagent) (1.5 - 2.0 equivalents in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or Et₂O in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.5 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-substituted-6-bromoisochroman-4-ol.[16][17]
Diagram 2: Carbonyl Addition Workflow
Caption: General workflow for nucleophilic addition to the ketone.
C. Olefination Reactions: Wittig and Horner-Wadsworth-Emmons
Olefination reactions convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most common and reliable methods for this transformation.
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[18][19] The stereochemical outcome can be influenced by the nature of the ylide.
Protocol 6: Wittig Reaction of this compound
Materials:
-
This compound
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 - 1.5 equivalents)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 - 1.4 equivalents)
-
Anhydrous THF or DMSO
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) to form the ylide (a color change is often observed).
-
Stir the ylide solution for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired 4-alkylidene-6-bromoisochroman.[20][21]
The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, and often provides excellent E-selectivity for the resulting alkene.[2][22][23][24][25] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.
Protocol 7: Horner-Wadsworth-Emmons Reaction of this compound
Materials:
-
This compound
-
A phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 - 1.5 equivalents)
-
A base (e.g., sodium hydride, sodium ethoxide, or DBU) (1.1 - 1.5 equivalents)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the phosphonate ester (1.1 eq) dropwise.
-
Stir the mixture at room temperature until hydrogen evolution ceases.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-alkenyl-6-bromoisochroman derivative.
III. Ring-Opening of the Isochromanone Core
The lactone functionality of the isochromanone ring can be opened by strong nucleophiles or under harsh basic or acidic conditions. This provides access to highly functionalized 2-(2-hydroxyethyl)benzoic acid derivatives, which can be valuable intermediates for the synthesis of other complex molecules.
Protocol 8: Base-Mediated Ring-Opening
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (excess)
-
Methanol or Ethanol/Water mixture
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve this compound in a mixture of methanol and a 2M aqueous solution of NaOH.
-
Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ring-opened product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. The strategic manipulation of its three key functional groups—the aryl bromide, the ketone, and the lactone—opens up a vast chemical space for exploration in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. adichemistry.com [adichemistry.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 20. www1.udel.edu [www1.udel.edu]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. benchchem.com [benchchem.com]
- 23. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 24. youtube.com [youtube.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Utility of 6-Bromoisochroman-4-one in the Convergent Synthesis of Bioactive Natural Products
Introduction: A Versatile Brominated Synthon for Complex Molecule Assembly
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 6-Bromoisochroman-4-one has emerged as a highly valuable and versatile building block, particularly for the construction of polyketide-derived natural products possessing the isochromanone or the more complex pyranonaphthoquinone core.[1] Its utility stems from the strategic placement of a bromine atom on the aromatic ring, providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the late-stage introduction of complex fragments, a convergent approach that significantly enhances synthetic efficiency and allows for the generation of diverse analogues for structure-activity relationship (SAR) studies. This application note will provide a detailed overview of the strategic application of this compound, focusing on a proposed synthetic route to the pyranonaphthoquinone antibiotic, (±)-Eleutherin.
The Pyranonaphthoquinone Family: A Target of Synthetic Interest
The pyranonaphthoquinones are a class of natural products characterized by a tetracyclic ring system and exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. (±)-Eleutherin and its diastereomer (±)-Isoeleutherin are representative members of this family, isolated from the bulbs of Eleutherine bulbosa.[2][3] The significant biological profile and the stereochemically rich structure of these molecules have made them attractive targets for total synthesis.
Proposed Retrosynthetic Analysis of (±)-Eleutherin
Our proposed synthesis of (±)-Eleutherin hinges on the strategic use of this compound as a key starting material. The retrosynthetic analysis, depicted below, disconnects the target molecule into key fragments that can be efficiently assembled.
Caption: Retrosynthetic analysis of (±)-Eleutherin.
The key disconnection is the palladium-catalyzed Suzuki coupling between a vinyl boronic ester and this compound. This strategy allows for the rapid construction of the substituted naphthalene core. Subsequent intramolecular Friedel-Crafts acylation and diastereoselective reduction would furnish the pyranonaphthoquinone skeleton.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Suzuki Coupling Precursor
The initial step involves the protection of the ketone in this compound to prevent unwanted side reactions during the subsequent Grignard addition.
Protocol 1: Protection of this compound
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve this compound (1.0 eq) in anhydrous toluene. | This compound, Toluene | Solubilization of starting material. |
| 2 | Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). | Ethylene glycol, p-TsOH | Ketal formation to protect the ketone. |
| 3 | Reflux the mixture with a Dean-Stark apparatus for 4-6 hours. | Heat | Drive the equilibrium towards product formation by removing water. |
| 4 | Cool to room temperature and quench with saturated aqueous NaHCO₃ solution. | NaHCO₃ (aq) | Neutralize the acid catalyst. |
| 5 | Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | Ethyl acetate, Na₂SO₄ | Isolation and purification of the protected product. |
Protocol 2: Grignard Addition to the Lactone
The protected bromoisochromanone is then subjected to a Grignard reaction to introduce the vinyl group necessary for the subsequent intramolecular cyclization.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | To a solution of the protected this compound (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise. | Protected this compound, Vinylmagnesium bromide, THF, -78 °C | Nucleophilic addition of the vinyl group to the lactone carbonyl. |
| 2 | Stir the reaction mixture at -78 °C for 2 hours. | -78 °C | Ensure complete reaction. |
| 3 | Quench the reaction with saturated aqueous NH₄Cl solution. | NH₄Cl (aq) | Protonation of the intermediate alkoxide. |
| 4 | Warm to room temperature and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. | Ethyl acetate, Na₂SO₄ | Isolation of the resulting diol intermediate. |
Part 2: The Key Suzuki Coupling and Cyclization Cascade
The bromine atom on the aromatic ring serves as the linchpin for the crucial Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (±)-eleutherin, (±)-isoeleutherin, and their demethoxy analogues. A novel synthetic approach - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Anti-leishmanial activity of Eleutherine plicata Herb. and predictions of isoeleutherin and its analogues [frontiersin.org]
Protecting Group Strategies for 6-Bromoisochroman-4-one: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Landscape of 6-Bromoisochroman-4-one
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure presents two key reactive sites: a ketone at the 4-position and a bromine atom on the aromatic ring at the 6-position. The bromine atom is strategically positioned for late-stage functionalization via cross-coupling reactions, allowing for the synthesis of diverse molecular architectures with potential biological activities.[1] However, the reactivity of the ketone can interfere with desired transformations at the bromide site, and vice versa. Therefore, a robust protecting group strategy is paramount for achieving chemoselectivity and high yields in the multi-step synthesis of complex molecules derived from this scaffold.[2][3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for this compound. We will delve into the rationale behind protecting group selection, provide detailed, field-proven protocols for the protection and deprotection of the ketone functionality, and discuss the critical considerations for maintaining the integrity of the aryl bromide.
The Dichotomy of Reactivity: Ketone vs. Aryl Bromide
The synthetic utility of this compound hinges on the ability to selectively manipulate its two primary functional groups. The ketone is susceptible to nucleophilic attack and reduction, while the aryl bromide is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A successful synthetic route often requires the ketone to be masked while transformations are carried out on the aromatic ring.[5]
A critical aspect of any protecting group strategy is ensuring that the conditions used for protection and, more importantly, deprotection do not cleave or otherwise react with the aryl bromide.[3] Conversely, the reaction conditions for the cross-coupling at the bromide position must not affect the protecting group on the ketone. This concept of mutually exclusive reactivity is known as orthogonality and is a cornerstone of modern synthetic chemistry.[3]
Strategic Protection of the Ketone: The Acetal Approach
The most common and effective strategy for protecting ketones is the formation of an acetal or ketal.[5][6] These groups are stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, making them ideal for subsequent cross-coupling reactions on the aromatic ring.[7][8]
Choosing the Right Diol: Acyclic vs. Cyclic Acetals
Both acyclic and cyclic acetals can be employed to protect the ketone in this compound.
-
Acyclic Acetals (e.g., Dimethyl Acetal): Formed by reacting the ketone with an excess of an alcohol, such as methanol, in the presence of an acid catalyst.
-
Cyclic Acetals (e.g., 1,3-Dioxolanes and 1,3-Dioxanes): Formed by reacting the ketone with a diol, such as ethylene glycol or 1,3-propanediol, under acidic conditions.[8] Cyclic acetals are generally more stable than their acyclic counterparts due to favorable thermodynamics.[8]
For this compound, the formation of a cyclic acetal using ethylene glycol (to form a 1,3-dioxolane) is a highly recommended strategy due to its robustness and the mild conditions required for its removal.
Workflow for Ketal Protection and Deprotection
Caption: General workflow for the protection, functionalization, and deprotection of this compound.
Experimental Protocols
The following protocols are provided as a detailed guide for the protection and deprotection of this compound.
Protocol 1: Ketal Protection of this compound
Objective: To protect the ketone functionality as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.1 eq).
-
Add a sufficient volume of toluene to dissolve the starting material and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The product, 6-bromo-3,4-dihydro-1H-spiro[isochromene-4,2'-[9][10]dioxolane], should be obtained as a stable solid.
Protocol 2: Deprotection of the Ketal
Objective: To regenerate the ketone functionality after subsequent synthetic transformations.
Materials:
-
Protected this compound derivative
-
Acetone
-
Water
-
Hydrochloric acid (1M) or Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the protected this compound derivative in a mixture of acetone and water.
-
Add a catalytic amount of aqueous acid (e.g., 1M HCl or acetic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The formation of the ketal is a reversible equilibrium reaction.[6] The Dean-Stark trap is crucial for removing the water generated during the reaction, thereby driving the equilibrium towards the product.[6]
-
Acid Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol.[6]
-
Aqueous Acid for Deprotection: The deprotection is the reverse reaction and is facilitated by the presence of a large excess of water, which drives the equilibrium back towards the ketone.[5]
Stability of the Aryl Bromide: A Key Consideration
A primary concern when employing protecting groups is the stability of other functional groups in the molecule. In the case of this compound, the aryl bromide must remain intact during both the protection and deprotection steps.
-
Ketalization Conditions: The acidic conditions used for ketal formation are generally mild and do not affect the stability of the aryl bromide.
-
Deprotection Conditions: While strongly acidic conditions and high temperatures could potentially lead to side reactions, the mild aqueous acidic conditions typically used for ketal hydrolysis are compatible with the presence of an aryl bromide. It is always advisable to monitor the deprotection reaction carefully and use the mildest conditions necessary to effect the transformation.
Orthogonal Strategies and Future Perspectives
The use of an acetal protecting group for the ketone in this compound represents a robust and orthogonal strategy. The stability of the acetal to the basic and organometallic reagents commonly used in cross-coupling reactions, and the stability of the aryl bromide to the mild acidic conditions of deprotection, allow for a clean and efficient synthetic sequence.
Future work in this area may explore the use of other protecting groups that can be removed under even milder or alternative conditions, such as those sensitive to Lewis acids or enzymatic cleavage, further expanding the synthetic toolbox for the elaboration of this important scaffold.
Data Summary
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability of Aryl Bromide |
| 1,3-Dioxolane | Ethylene glycol, cat. p-TsOH, Toluene, reflux (Dean-Stark) | Aqueous acid (e.g., HCl, AcOH), Acetone/Water, RT | High |
| 1,3-Dioxane | 1,3-Propanediol, cat. p-TsOH, Toluene, reflux (Dean-Stark) | Aqueous acid (e.g., HCl, AcOH), Acetone/Water, RT | High |
Conclusion
The strategic use of protecting groups is indispensable for the successful synthetic manipulation of this compound. The protection of the ketone as a cyclic acetal, such as a 1,3-dioxolane, provides a reliable and high-yielding method to mask its reactivity, enabling a wide range of subsequent transformations at the aryl bromide position. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently employ these strategies in their pursuit of novel and complex molecular targets.
References
- 1. This compound [myskinrecipes.com]
- 2. jocpr.com [jocpr.com]
- 3. media.neliti.com [media.neliti.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoisochroman-4-one
Welcome to the technical support center for the synthesis of 6-Bromoisochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
I. Overview of the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutics for cardiovascular and neurological disorders.[1] The bromine functionality provides a convenient handle for further molecular modifications through reactions like cross-coupling, making it a versatile intermediate.[1]
The synthesis of this compound and related isochromanones can be approached through several synthetic strategies. One common method involves the intramolecular Friedel-Crafts acylation of a suitably substituted precursor. This powerful C-C bond-forming reaction, however, can be sensitive to various experimental parameters. This guide will focus on troubleshooting and optimizing this key synthetic step.
II. Troubleshooting Guide: Low Yields and Impurities
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, particularly when employing a Friedel-Crafts acylation strategy.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in Friedel-Crafts acylation are a frequent challenge and can often be traced back to a few key factors.[2][3]
Answer:
Several factors can contribute to low yields. Let's break them down systematically:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any trace of water in your solvent, glassware, or starting materials will react with the catalyst, rendering it inactive. It's crucial to work under strictly anhydrous conditions.[2][3]
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, not just catalytic quantities.[2] This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[2][3]
-
Deactivated Aromatic Ring: The starting material for the intramolecular cyclization must have an aromatic ring that is sufficiently activated for electrophilic aromatic substitution. If the ring contains strongly electron-withdrawing groups, the reaction may be sluggish or fail altogether.[2]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions and decomposition.[2]
-
Poor Quality of Reagents: The purity of your starting materials and the acylating agent is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your starting material and complicating purification.[2]
Question 2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
The formation of multiple products can significantly complicate purification and reduce the yield of your desired this compound.
Answer:
The presence of multiple products often points to a lack of reaction selectivity. Here are the primary culprits:
-
Positional Isomers: During the intramolecular Friedel-Crafts acylation, cyclization could potentially occur at different positions on the aromatic ring, leading to the formation of regioisomers. This is particularly relevant if the directing effects of the substituents on the ring are not strongly favoring the desired cyclization position.
-
Polyacylation: While less common in acylation compared to alkylation, if the starting aromatic ring is highly activated, there is a possibility of multiple acyl groups being added.[2] However, the acyl group itself is deactivating, which usually prevents this.[2]
-
Side Reactions: Undesirable side reactions can consume starting materials and generate impurities.[4] These can include polymerization or the formation of other isomeric products.[4]
Question 3: How can I improve the purity of my final product? The purification by column chromatography is difficult.
Difficult purification is a common bottleneck in organic synthesis. Improving the reaction's cleanliness is the first and most crucial step.
Answer:
Optimizing the purification process starts with optimizing the reaction itself. A cleaner reaction mixture will always be easier to purify.
-
Optimize Reaction Conditions: Before resorting to complex purification techniques, revisit your reaction conditions. Small adjustments to temperature, reaction time, or the stoichiometry of reagents can sometimes dramatically reduce the formation of byproducts.[4]
-
Recrystallization: If your crude product is a solid, recrystallization is often a more effective and scalable purification method than column chromatography. Experiment with different solvent systems to find one that provides good recovery of your desired product with high purity.
-
Efficient Extraction and Work-up: Ensure your work-up procedure is optimized to remove as many impurities as possible before chromatography. This includes appropriate aqueous washes to remove any remaining catalyst and water-soluble byproducts.[4]
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase (e.g., alumina) or exploring techniques like reverse-phase chromatography.
III. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of this compound.
What is the typical starting material for the synthesis of this compound via Friedel-Crafts acylation?
A common precursor for the intramolecular Friedel-Crafts acylation to form this compound would be a derivative of (2-bromophenoxy)acetic acid, which upon conversion to the corresponding acyl chloride, can undergo cyclization.
Are there alternative synthetic routes to this compound?
Yes, other synthetic strategies exist. For instance, methods involving the cyclization of appropriately substituted precursors through different reaction mechanisms could be employed.[5] Exploring the literature for syntheses of related isochromanone structures can provide insights into alternative approaches.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. By spotting the reaction mixture alongside your starting material, you can observe the consumption of the starting material and the formation of the product.
What are the key safety precautions to consider during this synthesis?
-
Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up carefully to exclude moisture. This often involves flame-drying glassware and using dry solvents.
-
Solvents: Organic solvents used in the reaction and purification are often flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
IV. Experimental Protocols & Data
General Procedure for Intramolecular Friedel-Crafts Acylation
This is a generalized protocol and may require optimization for your specific substrate and scale.
-
Preparation of the Acyl Chloride: To a solution of the corresponding carboxylic acid precursor in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C and add aluminum chloride portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Data Summary
The following table summarizes potential issues and recommended solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moist reagents/glassware | Ensure all reagents are anhydrous and glassware is flame-dried. |
| Insufficient Lewis Acid | Use at least stoichiometric amounts of the Lewis acid.[2] | |
| Deactivated Substrate | Consider using a more activated starting material if possible. | |
| Formation of Multiple Products | Lack of Regioselectivity | Modify the substrate to favor the desired cyclization. |
| Side Reactions | Optimize reaction temperature and time.[4] | |
| Difficult Purification | Complex reaction mixture | Optimize reaction conditions to minimize byproducts.[4] |
| Ineffective chromatography | Explore different solvent systems or stationary phases. |
V. Visualizing the Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in a Friedel-Crafts acylation reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 6-Bromoisochroman-4-one
Welcome to the technical support center for 6-Bromoisochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterocyclic building block used primarily as an intermediate in organic synthesis for the development of pharmaceuticals.[1] Its structure, featuring a bromine atom and a ketone, makes it a versatile scaffold for modification via reactions like cross-coupling and reduction.[1][2]
| Property | Value | Source(s) |
| CAS Number | 676134-68-2 | [3][4] |
| Molecular Formula | C₉H₇BrO₂ | [1][3] |
| Molecular Weight | ~227.06 g/mol | [1][3] |
| Physical Form | Typically a solid | [3] |
| Typical Purity | 95-97% (as supplied) | [3][5] |
| Storage | Room temperature, sealed in a dry environment | [1][3] |
Q2: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. However, based on the reactivity of analogous structures, common impurities include:
-
Unreacted Starting Materials: Precursors from the cyclization reaction may persist if the reaction is incomplete.[6]
-
Isomeric Byproducts: Positional isomers can sometimes form under certain reaction conditions.[6][7]
-
Over-reduction Products: If the synthesis involves a reduction step that is not perfectly controlled, the ketone may be partially or fully reduced to the corresponding alcohol, 6-Bromoisochroman-4-ol.[2]
-
Degradation Products: Although specific stability data is limited, similar heterocyclic ketones can be susceptible to degradation under harsh pH or high-temperature conditions during workup or purification.[8][9]
-
Residual Solvents: Solvents used in the reaction or initial purification steps can be carried over.[6]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-technique approach is crucial for a comprehensive purity assessment.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase C18 column is typically effective.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for identifying the mass of the main compound and detecting and identifying impurities.[10]
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Crude product shows significant starting material and multiple byproducts on TLC/LC-MS.
-
Symptom: The crude reaction mixture displays a complex spot pattern on Thin Layer Chromatography (TLC) or multiple peaks in the LC-MS chromatogram, with the product being a minor component.
-
Possible Cause:
-
Suggested Solution:
-
Reaction Optimization: Before attempting a difficult purification, consider re-optimizing the synthesis. Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.[7]
-
Purification Strategy - Column Chromatography: For complex mixtures, column chromatography is the most effective method.[13] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase polarity to elute components based on their differential absorption to the stationary phase.[13]
-
Issue 2: Poor separation of the product from a close-running impurity during column chromatography.
-
Symptom: On TLC, the product spot and an impurity spot have very similar Rf values (retention factors), leading to co-elution from the column.
-
Possible Cause: The polarity of the product and the impurity are too similar for effective separation with the chosen solvent system.
-
Suggested Solution:
-
Solvent System Optimization: Test a variety of solvent systems with different selectivities using TLC before running the column.[13] Try switching one of the solvents to another of similar polarity but different chemical nature (e.g., replace ethyl acetate with acetone or dichloromethane).
-
Adjust Stationary Phase to Analyte Ratio: For difficult separations, increase the amount of silica gel relative to the crude product. A ratio of 50:1 to 100:1 (silica:compound by weight) provides higher resolving power.[13]
-
Consider an Alternative Technique: If chromatography fails, recrystallization may be effective if the impurity has significantly different solubility characteristics.
-
Issue 3: The compound "oils out" during recrystallization instead of forming crystals.
-
Symptom: Upon cooling the saturated solvent, the compound separates as a liquid layer (an oil) rather than forming a solid crystalline lattice.
-
Possible Cause:
-
High Impurity Level: The presence of significant impurities can disrupt the crystal lattice formation.
-
Solvent Choice: The chosen solvent may be too good a solubilizer for the compound, or the cooling process is too rapid.[14]
-
Low Melting Point: The melting point of the compound/impurity mixture may be below the temperature of the solution.
-
-
Suggested Solution:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow it to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
-
Add a "Poorer" Solvent: If the compound is very soluble, add a "poor" solvent (one in which the compound is less soluble, like hexane) dropwise to the warm, dissolved solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify and cool slowly.[14]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 4: Suspected product degradation during purification.
-
Symptom: Purity decreases after purification, or new, unexpected spots/peaks appear on TLC/LC-MS.
-
Possible Cause: The compound may be unstable to the conditions used.
-
Acidic/Basic Conditions: Silica gel is slightly acidic and can cause degradation of sensitive compounds. Similarly, basic or acidic additives in HPLC mobile phases can be problematic.
-
Thermal Stress: Prolonged heating during recrystallization can cause degradation.[9]
-
-
Suggested Solution:
-
Neutralize Stationary Phase: If degradation on silica is suspected, consider using deactivated or neutral alumina as the stationary phase for column chromatography.
-
Minimize Heat: Use the minimum amount of heat necessary to dissolve the compound during recrystallization and avoid prolonged heating.[14]
-
Use Buffered Mobile Phases: For HPLC, use buffered mobile phases (e.g., ammonium acetate or phosphate buffers) to maintain a stable pH.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying grams of crude this compound.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and increasing the proportion of ethyl acetate).
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3, with good separation from impurities.[13]
-
-
Column Preparation (Wet Slurry Method):
-
Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[15]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.[16] A typical ratio is ~50 g of silica for every 1 g of crude material for good separation.[13]
-
Pour the slurry into the column. Tap the side of the column gently to pack the silica bed evenly and remove air bubbles.[15]
-
Add more solvent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[15]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (~1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column, creating a uniform layer.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Start with the least polar solvent system determined by your TLC analysis. If a gradient elution is needed, gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical methods like HPLC or NMR.
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC
This protocol is adapted from standard methods for similar aromatic compounds.[10][11]
-
Instrumentation & Conditions:
-
Sample Preparation:
-
Analysis Workflow:
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) until a stable baseline is achieved.[11]
-
Inject 10 µL of the sample solution.[11]
-
Run a gradient program to elute impurities and the main compound. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: Ramp from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and re-equilibrate.[11]
-
-
Integrate the peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.[11]
-
Visual Workflow and Logic
Troubleshooting Flowchart for Purification
This diagram outlines the decision-making process when faced with an impure sample of this compound.
Caption: Decision tree for purifying this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 3. This compound | 676134-68-2 [sigmaaldrich.com]
- 4. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 6-Bromoisochroman-4-one
Welcome to the technical support center for the synthesis of 6-Bromoisochroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring a higher success rate and purity in your experiments.
The primary synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a (4-bromophenoxy)acetic acid derivative. This method, while direct, is not without its challenges, primarily due to the electron-withdrawing nature of the bromine substituent which deactivates the aromatic ring towards electrophilic substitution. Careful control of reaction conditions is paramount for success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Formation | - Insufficient activation of the carboxylic acid: The acylium ion, the key electrophile, is not being formed efficiently. - Deactivation of the aromatic ring: The bromine atom strongly deactivates the ring, making the intramolecular cyclization difficult under standard conditions.[1][2] - Low reaction temperature or insufficient reaction time: The reaction may be kinetically slow. | - Acid Chloride Formation: Convert the starting carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride before introducing the Lewis acid. - Stronger Cyclizing Agent: Use a more potent cyclizing agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphate ester (PPE) in place of or in conjunction with polyphosphoric acid (PPA).[3] - Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC. Extend the reaction time as needed. |
| 2. Formation of a Dark, Tarry, or Polymeric Substance | - Excessively high reaction temperature: PPA and other strong acids can cause charring and polymerization at elevated temperatures.[4][5] - Presence of moisture: Water can react with the Lewis acid and the acid chloride intermediate, leading to side reactions and decomposition. | - Temperature Control: Maintain a consistent and controlled temperature. For PPA-mediated cyclizations, a temperature range of 60-80°C is a good starting point.[4][5] - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled solvents and reagents. |
| 3. Incomplete Reaction (Mixture of Starting Material and Product) | - Insufficient amount of cyclizing agent: The catalyst or reagent may be consumed by trace amounts of water or may not be present in a sufficient stoichiometric amount. - Reaction equilibrium: The reaction may have reached a point of equilibrium where the forward and reverse reaction rates are equal. | - Increase Reagent Stoichiometry: Add a larger excess of the cyclizing agent (e.g., increase the amount of PPA). - Drive the Reaction to Completion: If feasible, remove any volatile byproducts (like HCl if starting from an acid chloride) to shift the equilibrium towards the product. |
| 4. Difficulty in Product Isolation and Purification | - Product is highly soluble in the aqueous phase during workup. - Formation of isomeric byproducts: While less common in this specific synthesis due to the directing effect of the ether linkage, minor amounts of other isomers could form. - Residual PPA in the crude product: PPA is viscous and can be difficult to completely remove. | - Careful Workup: After quenching the reaction with ice-water, ensure the pH is adjusted to be neutral or slightly basic before extraction to ensure the product is in its neutral form. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[6] - Chromatography: If simple recrystallization is insufficient, flash column chromatography on silica gel is the most effective method for purifying the product from starting material and byproducts.[7] - Thorough Quenching and Washing: During workup, stir the quenched reaction mixture vigorously for an extended period to ensure all PPA is hydrolyzed. Wash the organic extracts with a saturated sodium bicarbonate solution to remove any acidic residues.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of a 2-(4-bromophenoxy)acetic acid derivative.[8] This typically involves converting the carboxylic acid to a more reactive species like an acid chloride, followed by cyclization using a strong Lewis acid or a dehydrating agent like polyphosphoric acid (PPA).
Q2: Why is the bromine substituent a challenge in this synthesis?
A2: Bromine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the key step in the Friedel-Crafts acylation.[1][2] This deactivation makes the ring less nucleophilic and therefore less reactive towards the acylium ion electrophile, often requiring harsher reaction conditions compared to the synthesis of non-halogenated isochromanones.
Q3: What are the advantages of using Polyphosphoric Acid (PPA) as a cyclizing agent?
A3: PPA serves as both a catalyst and a dehydrating agent, promoting the formation of the acylium ion and facilitating the cyclization.[4][5] It is a strong acid and can be effective for moderately deactivated systems. However, its high viscosity can sometimes make stirring and workup challenging.
Q4: Can I use other Lewis acids for this cyclization?
A4: Yes, other Lewis acids such as aluminum chloride (AlCl₃) can be used, especially if you start from the corresponding acid chloride.[2][9] However, with deactivated substrates, stronger activating conditions might be necessary. Eaton's reagent (P₂O₅ in MeSO₃H) is a powerful alternative that can be effective when PPA or AlCl₃ fails.
Q5: My NMR spectrum of the crude product is complex. What are the likely byproducts?
A5: Besides unreacted starting material, potential byproducts could include intermolecular acylation products (though less likely due to the favorability of forming a six-membered ring), or products from decomposition/polymerization if the reaction overheated. If starting from the carboxylic acid and using a reagent like thionyl chloride, residual acid chloride could be present.
Q6: What is the best way to purify the final product?
A6: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often the first choice for purification.[10] If this does not yield a product of sufficient purity, flash column chromatography on silica gel is a reliable alternative.[7]
Experimental Protocol: Synthesis of this compound via PPA-mediated Cyclization
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-(4-bromophenoxy)acetic acid This starting material can be synthesized from 4-bromophenol and ethyl bromoacetate followed by hydrolysis, or it can be purchased commercially.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Place 2-(4-bromophenoxy)acetic acid (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt. eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture with stirring to 80-90°C. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.
-
Maintain the temperature and stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the PPA.
-
The product will likely precipitate as a solid. Continue stirring until all the ice has melted.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Side Reactions
Below are diagrams illustrating the intended reaction and a common side reaction pathway.
Caption: Main reaction pathway and a common side reaction.
Caption: A simplified troubleshooting decision tree.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
troubleshooting failed 6-Bromoisochroman-4-one reactions
<Technical Support Center: 6-Bromoisochroman-4-one Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions in a clear question-and-answer format. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide not just solutions, but also the underlying rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation to form the isochromanone ring is failing or giving very low yields. What are the most common causes?
A1: The intramolecular Friedel-Crafts acylation is a critical step in the synthesis of this compound and its failure can typically be attributed to several key factors:
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions. The bromine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring, making it less nucleophilic and less reactive towards the electrophilic acylium ion.[1][2] This inherent deactivation can make the cyclization challenging.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃), commonly used in these reactions, are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or starting materials will react with and deactivate the catalyst.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1]
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. While some reactions may proceed at room temperature, this particular cyclization may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[1]
Troubleshooting Guide
Issue 1: No Reaction or Trace Product Formation
Possible Cause: Severe deactivation of the aromatic ring, inactive catalyst, or incorrect reaction conditions.
Solutions:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven at >120°C for several hours.
-
Use freshly opened, anhydrous solvents. Consider distilling solvents over an appropriate drying agent.
-
Use a fresh, high-purity Lewis acid.
-
-
Increase Catalyst Loading:
-
For a deactivated substrate like the bromo-substituted precursor, an excess of the Lewis acid (e.g., 1.5 to 2.5 equivalents of AlCl₃) may be necessary to drive the reaction to completion.
-
-
Optimize Reaction Temperature:
-
If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant byproduct generation.
-
-
Consider a Stronger Lewis Acid or Alternative Catalyst:
-
If AlCl₃ is ineffective, stronger Lewis acids like iron(III) chloride (FeCl₃) or superacids like triflic acid might be more successful.[2]
-
Polyphosphoric acid (PPA) is another common reagent for intramolecular acylations and is worth considering.
-
Logical Flow for Troubleshooting No Reaction
Caption: Troubleshooting decision tree for a failed this compound synthesis.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause: Side reactions due to high temperatures, incorrect stoichiometry, or the presence of impurities in the starting materials.
Solutions:
-
Re-purify Starting Materials: Ensure the purity of your starting material. Impurities can lead to a host of side reactions. Recrystallization or column chromatography of the precursor may be necessary.
-
Lower Reaction Temperature: High temperatures can lead to charring and the formation of undesired byproducts. Once the reaction has been initiated, it may be possible to reduce the temperature.
-
Controlled Addition of Reagents: Add the Lewis acid portion-wise to a cooled solution of the starting material to control the initial exotherm.
-
Optimize Work-up Procedure: Ensure complete quenching of the Lewis acid (typically with ice-cold dilute HCl) to prevent re-opening of the isochromanone ring or other rearrangements during work-up.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation for this compound
Materials:
-
Precursor acid chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1M HCl
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.0 eq).
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve the precursor acid chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of ice-cold 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Lewis Acid Stoichiometry | 1.5 - 2.5 equivalents | To overcome catalyst deactivation by the product ketone. |
| Reaction Temperature | 0°C to Reflux | Temperature may need to be optimized based on substrate reactivity. |
| Solvent | Anhydrous DCM or DCE | Inert solvent that is compatible with Friedel-Crafts conditions. |
| Quenching Agent | Ice-cold dilute HCl | To hydrolyze the aluminum complexes and protonate the product. |
Q2: I have successfully synthesized the this compound, but I am having trouble with the subsequent reduction to 6-Bromoisochroman-4-ol. What are the key considerations?
A2: The reduction of the ketone to the corresponding alcohol is a common transformation.[3] Potential issues and their solutions include:
-
Incomplete Reduction: If the reaction is not going to completion, ensure the reducing agent is fresh. Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a desiccator.
-
Side Reactions: While NaBH₄ is a relatively mild reducing agent, using a more powerful one like lithium aluminum hydride (LAH) could potentially lead to the reduction of the ester linkage or reaction with the bromine atom. Sticking with NaBH₄ is generally advisable for this transformation.
-
Work-up Issues: During the work-up, ensure the pH is adjusted correctly to protonate the resulting alkoxide and to neutralize any remaining reducing agent.
Protocol 2: Reduction of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.2 eq)
-
Methanol or Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of water.
-
Partition the mixture between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Bromoisochroman-4-ol, which can be further purified by recrystallization or column chromatography if necessary.
Reaction Pathway Visualization
References
optimization of reaction conditions for 6-Bromoisochroman-4-one
Welcome to the technical support center for the synthesis of 6-Bromoisochroman-4-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this specific synthesis. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid precursor. This cyclization is typically promoted by strong acid catalysts. While the reaction appears straightforward, achieving high yield and purity requires careful optimization and an understanding of potential pitfalls.
This guide will focus on the optimization of the key cyclization step, addressing common issues and providing robust protocols to overcome them.
Core Reaction Pathway
The synthesis of this compound generally proceeds via the cyclization of 2-(4-bromophenoxy)acetic acid. This intramolecular Friedel-Crafts acylation is facilitated by a dehydrating acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[2][3]
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 2-(4-bromophenoxy)acetic acid. This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, facilitated by a strong acid catalyst that acts as both a catalyst and a dehydrating agent.
Q2: Which acid catalyst is better for the cyclization: Polyphosphoric Acid (PPA) or Eaton's Reagent?
Both PPA and Eaton's Reagent are effective for this type of cyclization.[2][3] The choice often depends on practical considerations and the specific requirements of the reaction scale.
| Catalyst | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Inexpensive and widely available.[4] | Highly viscous, making it difficult to stir and handle at room temperature.[2] Requires higher reaction temperatures. Work-up can be challenging due to its viscosity.[5] |
| Eaton's Reagent | A mobile liquid, simplifying handling and stirring.[6] Often allows for lower reaction temperatures, minimizing side reactions.[3] Can lead to cleaner reactions and higher yields.[6] | More expensive than PPA. |
For laboratory-scale synthesis where ease of handling and milder conditions are priorities, Eaton's Reagent is often the superior choice.[6] For larger-scale industrial applications, the cost-effectiveness of PPA might be more favorable.
Q3: What are the critical parameters to control for a successful cyclization?
The key parameters for optimizing the synthesis of this compound are:
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete cyclization without promoting side reactions like charring or decomposition.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent catalyst deactivation.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, analysis of the crude product by TLC, NMR, or LC-MS shows a low yield of the desired this compound, with a significant amount of unreacted starting material (2-(4-bromophenoxy)acetic acid).
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Insufficient Catalyst Activity | The acid catalyst (PPA or Eaton's Reagent) is hygroscopic and its activity is diminished by moisture. Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored catalyst. For PPA, which is highly viscous, warming it slightly before dispensing can improve handling.[2] |
| Inadequate Reaction Temperature | The activation energy for the intramolecular Friedel-Crafts acylation may not have been reached. Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress at each new temperature. Be cautious of overheating, which can lead to decomposition.[8] |
| Insufficient Reaction Time | The reaction may simply not have had enough time to proceed to completion. Solution: Extend the reaction time and monitor the consumption of the starting material by TLC or LC-MS until no further change is observed. |
Problem 2: Formation of a Dark, Tarry, or Insoluble Crude Product
Symptom: The reaction mixture becomes very dark, and upon work-up, a tarry or insoluble material is obtained, making purification difficult.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Reaction Temperature is Too High | Excessive heat can lead to polymerization and decomposition of the starting material and product, resulting in charring. Solution: Lower the reaction temperature. If using PPA, consider switching to Eaton's Reagent, which often allows for milder reaction conditions.[3] |
| Presence of Impurities in the Starting Material | Impurities in the 2-(4-bromophenoxy)acetic acid can lead to side reactions and polymerization under the strongly acidic conditions. Solution: Ensure the purity of the starting material before proceeding with the cyclization. Recrystallization of the starting material may be necessary. |
Problem 3: Difficult Work-up and Product Isolation
Symptom: After quenching the reaction, the product is difficult to extract from the aqueous layer, or emulsions form.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Viscosity of PPA | The high viscosity of PPA can make the quenching and extraction process challenging.[2] Solution: Quench the reaction mixture by slowly and carefully adding it to a large volume of crushed ice with vigorous stirring.[9] This will hydrolyze the PPA and make the mixture less viscous. Using a co-solvent like xylene during the reaction can also facilitate an easier work-up.[5] |
| Incorrect pH during Extraction | The product, this compound, is a ketone and is generally neutral. However, ensuring the aqueous layer is at an appropriate pH can improve extraction efficiency. Solution: After quenching, neutralize the acidic aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent like ethyl acetate or dichloromethane.[9] |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using Eaton's Reagent.
Materials:
-
2-(4-bromophenoxy)acetic acid
-
Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenoxy)acetic acid.
-
Addition of Eaton's Reagent: Under an inert atmosphere (e.g., nitrogen or argon), add Eaton's Reagent to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
References
- 1. This compound [myskinrecipes.com]
- 2. ccsenet.org [ccsenet.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromoisochroman-4-one and its Derivatives
Welcome to the technical support center for 6-Bromoisochroman-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these valuable synthetic intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction: Understanding the Inherent Reactivity
This compound is a versatile building block in medicinal chemistry, prized for its role in the synthesis of complex bioactive molecules.[1] However, its structure, combining an α-bromo ketone with a β-oxygen substituent within a heterocyclic framework, presents unique stability considerations that can impact experimental outcomes if not properly managed.
The key to understanding the stability of this compound lies in the reactivity of its α-proton and the influence of the bromine substituent. Research on the parent isochroman-4-one system reveals a significantly higher keto-enol equilibrium constant and increased acidity of the α-proton compared to analogous carbocyclic ketones like 1-tetralone.[2][3] This inherent acidity is a critical factor, as the formation of the enol or enolate is the first step in several potential degradation pathways. The presence of the electron-withdrawing bromine atom on the aromatic ring can further influence the electronic properties of the molecule.
This guide will provide practical advice on how to mitigate these inherent instabilities during synthesis, purification, and storage.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers may encounter when working with this compound and its derivatives.
Issue 1: Low Yields or Incomplete Conversion During Synthesis
Symptom: Your reaction to synthesize a this compound derivative is sluggish, stalls before completion, or results in a low yield of the desired product.
Potential Causes & Solutions:
-
Side Reactions via Enolate Formation: The acidic α-proton of the isochroman-4-one core can be deprotonated under basic or even mildly acidic conditions, leading to the formation of an enolate. This enolate is a potent nucleophile and can participate in side reactions, such as self-condensation or reaction with other electrophiles in your reaction mixture.
-
Causality: The β-oxygen atom in the isochromanone ring enhances the acidity of the α-protons, making enolate formation more favorable than in simple ketones.[2][3]
-
Solution:
-
Strict Control of pH: Maintain the reaction under neutral or slightly acidic conditions if possible. If a base is required, use a non-nucleophilic, hindered base and add it slowly at low temperatures to control the enolate concentration.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the other reagents to keep its instantaneous concentration low, minimizing self-reaction.
-
-
-
Impurities in Starting Material: The purity of the starting this compound is crucial. Impurities can interfere with the reaction or catalyze decomposition.
-
Solution:
-
Verify Purity: Before starting your reaction, check the purity of your this compound by TLC, NMR, or LC-MS.
-
Purification: If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Issue 2: Product Decomposition During Work-up or Purification
Symptom: You observe the formation of new, often colored, impurities or a significant loss of product during aqueous work-up or column chromatography.
Potential Causes & Solutions:
-
Hydrolysis of the α-Bromo Ketone: The α-bromo ketone functionality can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of an α-hydroxy ketone and hydrogen bromide (HBr).[3]
-
Solution:
-
Neutral or Acidic Work-up: Perform aqueous extractions with neutral or slightly acidic water (e.g., dilute HCl). Avoid basic washes (e.g., sodium bicarbonate or carbonate) if possible. If a basic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.
-
-
-
Degradation on Silica Gel: The acidic nature of standard silica gel can promote the decomposition of sensitive compounds like α-bromo ketones.
-
Causality: The acidic surface of silica gel can catalyze enolization and subsequent degradation pathways.
-
Solution:
-
Use Neutralized Silica Gel: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Rapid Purification: Minimize the time your compound spends on the column.
-
-
Issue 3: Discoloration and Degradation During Storage
Symptom: Your stored this compound or its derivative develops a yellow or brown color over time, and you observe new spots on a TLC analysis.
Potential Causes & Solutions:
-
Dehydrobromination: This is a common degradation pathway for α-bromo ketones, involving the elimination of HBr to form an α,β-unsaturated ketone.[3] This reaction can be catalyzed by trace amounts of acid or base, as well as by light or heat.
-
Solution:
-
Store in a Cool, Dark, and Dry Place: Keep the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a refrigerator or freezer.
-
Avoid Contaminants: Ensure storage containers are clean and free of any acidic or basic residues.
-
-
-
Photodegradation: Aromatic ketones and brominated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV light.[4][5]
-
Causality: Absorption of light can promote the formation of reactive radical species, leading to debromination or other decomposition reactions.[6]
-
Solution:
-
Use Amber Vials: Store the compound in amber glass vials to protect it from light.
-
Minimize Light Exposure During Experiments: Conduct experiments in a fume hood with the sash down and avoid prolonged exposure to direct laboratory light.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal).[7] It is crucial to minimize exposure to moisture, light, and air.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows down potential decomposition pathways like dehydrobromination. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or protected from light | Prevents photochemical degradation.[4] |
| Container | Tightly sealed glass vial | Prevents ingress of moisture and air. |
Q2: I see a color change in my this compound sample. Is it still usable?
A2: A color change, typically to yellow or brown, is an indication of decomposition.[3] While a slightly discolored sample might still be usable for some applications after purification, it is highly recommended to first assess its purity by TLC, NMR, or LC-MS. For reactions sensitive to impurities, it is best to use a fresh or purified batch.
Q3: Can I use a strong base to deprotonate the α-position for subsequent reactions?
A3: Yes, but with extreme caution. The resulting enolate is highly reactive.[8][9] It is crucial to use a strong, non-nucleophilic base (e.g., LDA, LiHMDS) at very low temperatures (e.g., -78°C) under a strictly inert atmosphere. The enolate should be generated and then immediately quenched with the desired electrophile to minimize side reactions.
Q4: Is this compound susceptible to nucleophilic aromatic substitution of the bromine atom?
A4: While the primary reactivity concerns the α-bromo ketone functionality, the bromine on the aromatic ring can undergo nucleophilic aromatic substitution under specific, often harsh, conditions (e.g., high temperature, strong nucleophile, and sometimes a metal catalyst). For most standard synthetic transformations, the α-bromo ketone moiety will be more reactive.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol helps to quickly assess the purity of your this compound sample.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., 30% ethyl acetate in hexanes)
-
UV lamp (254 nm)
-
Stain (e.g., potassium permanganate)
Procedure:
-
Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., ethyl acetate).
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp.
-
If desired, further visualize the plate using a stain.
-
A pure sample should show a single spot. The presence of multiple spots indicates impurities or degradation products.
Protocol 2: Purification by Recrystallization
This protocol can be used to purify discolored or impure this compound.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound: dehydrobromination and hydrolysis.
Caption: Potential degradation pathways of this compound.
Conclusion
While this compound and its derivatives are powerful tools in synthetic chemistry, their inherent reactivity requires careful handling and consideration of their stability. By understanding the potential degradation pathways—primarily dehydrobromination and hydrolysis—and implementing the appropriate preventative measures during synthesis, purification, and storage, researchers can ensure the integrity of their materials and achieve more reliable and reproducible experimental results. This guide provides a foundation for troubleshooting common issues and serves as a reference for best practices when working with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Keto-enol/enolate equilibria in the isochroman-4-one system. Effect of a beta-oxygen substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. iris.unisa.it [iris.unisa.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Reactivity of 6-Bromoisochroman-4-one
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromoisochroman-4-one. This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome challenges related to the reactivity of this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: Understanding the Nuances of this compound's Reactivity
This compound is a valuable building block in medicinal chemistry, prized for its rigid scaffold and the synthetic handle provided by the bromine atom, which allows for the introduction of diverse functionalities through cross-coupling reactions.[1] However, like many aryl bromides, its reactivity can be influenced by a delicate interplay of steric and electronic factors inherent to its structure. This can sometimes lead to lower than expected yields or stalled reactions.
This guide will address common issues encountered during the functionalization of this compound, providing a structured approach to troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound giving low yields?
Low yields in cross-coupling reactions involving this compound can stem from several factors. The primary suspects are often suboptimal catalyst systems, inappropriate reaction conditions, or inherent substrate properties. The isochromanone core, with its ketone and ether functionalities, can influence the electronic properties of the aryl bromide, and potential steric hindrance around the bromine atom should not be overlooked.[2][3] A systematic approach to troubleshooting, starting with catalyst and ligand screening, followed by optimization of base and solvent, is recommended.
Q2: What are the key considerations when choosing a catalyst and ligand for reactions with this compound?
The choice of catalyst and ligand is paramount for successful cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, bulky and electron-rich phosphine ligands are often essential to promote the oxidative addition of the aryl bromide to the palladium center, which is a critical step in the catalytic cycle.[4] For Sonogashira couplings, a copper(I) co-catalyst is typically employed to facilitate the reaction, though copper-free protocols are also available.[5][6]
Q3: Can this compound participate in nucleophilic aromatic substitution (SNA_r) reactions?
While palladium-catalyzed cross-coupling is the more common strategy for functionalizing aryl bromides, nucleophilic aromatic substitution (SNAr) is also a possibility under certain conditions. For an SNAr reaction to be favorable, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group (the bromine atom).[7][8] The ketone group in the isochromanone ring does have an electron-withdrawing effect, which might facilitate SNAr reactions with strong nucleophiles, although this is generally less efficient than cross-coupling approaches.
Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low conversion of this compound in a Suzuki-Miyaura reaction.
Workflow for Troubleshooting Suzuki-Miyaura Reactions
References
- 1. This compound [myskinrecipes.com]
- 2. scribd.com [scribd.com]
- 3. study.com [study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up 6-Bromoisochroman-4-one Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromoisochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale your production of this valuable pharmaceutical intermediate.[1]
Troubleshooting Guide: From Bench to Scale
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up operations.
Issue 1: Incomplete Reaction or Stalling
Question: My reaction to synthesize this compound is stalling at 60-70% conversion after scaling up from a 10g to a 100g scale. What are the likely causes and how can I resolve this?
Answer: This is a common issue when transitioning to a larger scale. The root cause often lies in mass and heat transfer limitations that are not apparent at the bench scale.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients of reactants and reagents, effectively slowing down the reaction rate. At a larger scale, the surface-area-to-volume ratio decreases, making efficient mixing more challenging.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to create a vortex and ensure homogeneity. For viscous reaction mixtures, a mechanical stirrer with a high-torque motor is essential.
-
-
Heat Transfer: Exothermic or endothermic reactions can be difficult to control at scale. If the reaction is exothermic, localized hot spots can lead to side reactions and impurity formation. If it is endothermic, insufficient heat input can cause the reaction to stall.
-
Solution: Use a reactor with a jacketed cooling/heating system to maintain a consistent internal temperature. Monitor the internal and jacket temperatures closely. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Reagent Purity and Stoichiometry: Impurities in starting materials or slight inaccuracies in reagent stoichiometry can have a more pronounced effect at a larger scale.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Consider using a slight excess of the limiting reagent to drive the reaction to completion, but be mindful of potential downstream purification challenges.[2]
-
Issue 2: Formation of Impurities
Question: I am observing a significant increase in the formation of an isomeric impurity during the bromination step upon scale-up. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomeric impurities during electrophilic aromatic substitution reactions like bromination is often temperature-dependent.
-
Reaction Temperature Control: As mentioned above, poor heat transfer at scale can lead to localized hot spots, which can lower the regioselectivity of the bromination.
-
Solution: Implement strict temperature control using a jacketed reactor. The addition of the brominating agent (e.g., N-bromosuccinimide) should be done at a controlled rate to prevent temperature spikes.
-
-
Choice of Brominating Agent and Solvent: The choice of brominating agent and solvent system can influence the regioselectivity.
-
Solution: If you are using a highly reactive brominating agent, consider switching to a milder one. The solvent can also play a crucial role; for instance, a non-polar solvent might favor a different isomeric product compared to a polar one. A thorough literature search and small-scale experimentation with different solvent systems are recommended.[3]
-
-
Catalyst Use: In some cases, a catalyst can be employed to enhance the regioselectivity of the bromination.[3]
-
Solution: Explore the use of catalysts that can direct the electrophilic attack to the desired position on the aromatic ring. This may require some process development to identify the optimal catalyst and reaction conditions.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: After scaling up, I am struggling to isolate a pure solid product. The crude product is an oil that is difficult to crystallize, and column chromatography is not practical for the quantity of material I am producing.
Answer: Purification is a critical step in any scale-up process, and methods that are feasible at the bench may not be at a larger scale.
-
Crystallization Issues: The presence of impurities can inhibit crystallization.
-
Solution:
-
Solvent Screening: Conduct a systematic solvent screening for crystallization. A good crystallization solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Use a small amount of pure, crystalline this compound as a seed crystal to induce crystallization.
-
Anti-Solvent Addition: If a single solvent is not effective, try an anti-solvent crystallization method. Dissolve the crude product in a good solvent and then slowly add a solvent in which the product is insoluble.
-
-
-
Alternative Purification Methods:
-
Slurry Wash: If the crude product is a solid but contains impurities, a slurry wash with a suitable solvent can be an effective purification method. The ideal solvent will dissolve the impurities but not the desired product.
-
Preparative HPLC: For high-value products where high purity is critical, preparative HPLC can be a viable, albeit more expensive, option for purification at a larger scale.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While multiple synthetic strategies exist for isochromanone derivatives, a common approach involves the cyclization of a suitably substituted precursor.[5][6] The specific starting materials can vary, but the core transformation often involves forming the heterocyclic ring system.
Q2: What are the key safety precautions to consider when handling the reagents for this synthesis at scale?
A2: Safety is paramount, especially during scale-up.
-
Brominating Agents: Many brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Solvents: Many organic solvents are flammable. Ensure that the scale-up laboratory is equipped with proper grounding and bonding to prevent static discharge, and have appropriate fire suppression systems in place.
-
Reaction Monitoring: At a larger scale, reactions should be monitored from a safe distance, and appropriate blast shields should be used for potentially energetic reactions.
Q3: How can I monitor the progress of the reaction effectively at a large scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress at scale.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC and GC are the preferred methods. They can provide accurate information on the consumption of starting materials and the formation of the product and any impurities. Regular sampling of the reaction mixture is recommended.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound (100g Scale)
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Reactor Setup: A 2L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled and dried thoroughly.
-
Reactant Charging: The reactor is charged with the appropriate starting material (e.g., a substituted 2-methylbenzoic acid derivative) (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Reaction Initiation: The mixture is stirred and cooled to 0-5 °C using a circulating chiller. The brominating agent (e.g., N-bromosuccinimide) (1.1 eq) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progress: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by HPLC every 2 hours until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to 10-15 °C and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Crystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent (e.g., isopropanol).
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled to 0-5 °C in an ice bath to induce crystallization. If crystallization does not occur, a seed crystal can be added.
-
Isolation: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.
Data Presentation
Table 1: Effect of Temperature on Impurity Formation in Bromination Step
| Reaction Temperature (°C) | Desired Product Yield (%) | Isomeric Impurity (%) |
| 0-5 | 85 | < 2 |
| 20-25 (Room Temp) | 78 | 8 |
| 40 | 65 | 20 |
Table 2: Solvent Screening for Crystallization of this compound
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Isopropanol | High | Low | Good, well-defined needles |
| Ethanol | High | Moderate | Small needles |
| Toluene | Moderate | Low | Poor, oily solid |
| Heptane | Low | Very Low | Insoluble |
Visualizations
Caption: A typical workflow for the scale-up production of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Bromoisochroman-4-one|CAS 168759-64-6 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isochromanone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound | 676134-68-2 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to 6-Bromoisochroman-4-one: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the isochromanone scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence in compounds exhibiting anticancer, antimicrobial, and antihypertensive properties underscores its significance in medicinal chemistry.[1][2][3] This guide provides an in-depth, objective comparison of 6-Bromoisochroman-4-one with other isochromanone derivatives, focusing on its unique synthetic utility and potential in creating diverse molecular libraries for drug discovery. We will delve into comparative synthesis, reactivity, and biological potential, supported by experimental data and detailed protocols.
The Synthetic Landscape: Accessibility of the Isochromanone Core
The construction of the isochromanone framework can be achieved through various synthetic strategies, each with distinct advantages and limitations.[4][5] The choice of method is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.
Common synthetic approaches include the intramolecular lactonization of carboxylic acids, oxidative cyclization, and transition-metal-catalyzed reactions.[6][7] For instance, a classic approach involves the reaction of a substituted phenylacetic acid with formaldehyde in the presence of acid, leading to the formation of the isochromanone ring system.[8] More modern methods, such as photocatalyzed reactions of benzenediazonium salts with alkenes, offer mild conditions and access to a variety of derivatives.[7]
The synthesis of this compound leverages its bromine substituent, which is incorporated from the starting material. This strategic placement of a halogen atom is a key design choice, transforming the isochromanone from a mere scaffold into a versatile platform for further chemical modification, a concept we will explore in detail in the reactivity section.
Experimental Protocol: Synthesis of 6,7-dimethoxy-3-isochromanone[8]
This protocol illustrates a typical acid-catalyzed cyclization for creating an isochromanone core. The synthesis of the 6-bromo analogue would follow a similar principle, starting with the corresponding (4-bromo-2-(carboxymethyl))benzoic acid derivative.
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 49.0 g (0.250 mole) of 3,4-dimethoxyphenylacetic acid and 125 mL of acetic acid.
-
Reagent Addition: Stir the solution and heat to 80°C on a steam bath. Add 40 mL of concentrated hydrochloric acid rapidly, followed immediately by 40 mL of formalin (37% formaldehyde).
-
Reaction: Maintain the temperature at 80°C with stirring for several hours until reaction completion is observed (monitored by TLC).
-
Workup: Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with a saturated sodium bicarbonate solution until neutral, then with brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 6,7-dimethoxy-3-isochromanone.
Logical Flow: From Core Synthesis to Functionalized Intermediate
Caption: Synthetic strategy comparison for isochromanone synthesis.
The Bromine Advantage: A Gateway to Molecular Diversity
The defining feature of this compound is the bromine atom on the aromatic ring, which serves as a highly versatile synthetic handle.[9] This distinguishes it from unsubstituted or hydroxyl/methoxy-substituted isochromanones, whose subsequent modifications are often more limited. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This capability is paramount in modern drug discovery for generating libraries of related compounds to explore structure-activity relationships (SAR).[2]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.
-
Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.
In contrast, an unsubstituted isochromanone lacks a convenient site for such modifications. A hydroxylated derivative, such as 7-Hydroxyisochroman-1-one, offers possibilities for O-alkylation or O-acylation, but does not provide the same robust C-C or C-N bond-forming capabilities as the bromo-derivative.[1]
Diagram: Synthetic Utility of this compound
Caption: Cross-coupling reactions enabled by the bromine handle.
Table 1: Comparative Physicochemical Properties of Selected Isochromanones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |
| This compound | C₉H₇BrO₂ | 227.06 | 336.1 | Versatile synthetic handle (Br) for cross-coupling.[9][10] |
| 3-Isochromanone | C₉H₈O₂ | 148.16 | N/A | Unsubstituted parent scaffold.[11] |
| 7-Hydroxyisochroman-1-one | C₉H₈O₃ | 164.16 | N/A | Site for O-functionalization (OH).[1] |
| 6,7-Dimethoxy-3-isochromanone | C₁₁H₁₂O₄ | 208.21 | N/A | Electron-rich aromatic ring.[8] |
Biological Activity Profiles: A Comparative Overview
The isochromanone scaffold is associated with a broad spectrum of biological activities.[2][12] The specific substitutions on the ring system critically influence the potency and selectivity of these compounds.[1]
-
Antihypertensive Activity: Certain isochroman-4-one derivatives have been investigated as antihypertensive agents. For example, hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 bearing an arylpiperazine moiety were designed as novel α1-adrenergic receptor antagonists, with some compounds showing potent vasodilation effects.[3]
-
Anticancer and Enzyme Inhibition: Isochromanone derivatives have shown potential as cytotoxic agents against various cancer cell lines.[1] The mechanism is sometimes linked to the inhibition of enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1).[1][13]
-
Antioxidant and Antiplatelet Activity: Phenyl-substituted isochromen-1-ones have been identified as highly potent antioxidant and antiplatelet agents, in some cases far exceeding the activity of standards like ascorbic acid and aspirin.[14][15]
-
Antimicrobial and Antifungal Activity: The isochromanone core is found in natural products with significant antifungal and antibacterial properties.[1][12] The reduced analogue of our title compound, 6-Bromoisochroman-4-ol, has been noted for its potential as an antibiofilm agent, leveraging the known efficacy of brominated compounds against staphylococcal biofilms.[16]
While direct, extensive biological data for this compound itself is limited in publicly available literature, its primary value lies in its role as a key intermediate.[9] The ability to rapidly generate a library of diverse analogues via cross-coupling allows researchers to systematically probe the SAR of the isochromanone scaffold for a specific biological target. The bromine at position 6 provides a crucial entry point for this exploration, making it an invaluable tool for lead optimization campaigns.
Table 2: Comparative Biological Activity of Isochromanone Derivatives
| Compound Class | Biological Activity | Example/Target | Key Finding | Reference |
| Isochroman-4-one Hybrids | Antihypertensive | α1-adrenergic receptor | Compound 6e significantly reduced blood pressure in spontaneously hypertensive rats. | [3] |
| 3-Phenyl-1H-isochromen-1-ones | Antioxidant, Antiplatelet | DPPH assay, AA-induced aggregation | Several analogues showed 7- to 16-fold higher antioxidant activity than ascorbic acid. | [14] |
| Natural Isochromanones | Antifungal | Magnaporthe oryzae | Soudanone E showed potent inhibition of the phytopathogen. | [12] |
| Isochroman Derivatives | Antibiofilm | Staphylococcal biofilms | The bromo-substituted 6-Bromoisochroman-4-ol is being developed as an antibiofilm agent. | [16] |
Spectroscopic Characterization: Identifying the Structure
The structural confirmation of this compound and its derivatives relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[17][18]
-
Mass Spectrometry (MS): The most telling feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a mono-brominated compound. An unsubstituted isochromanone would show only a single major molecular ion peak.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aliphatic protons of the heterocyclic ring (typically two methylene groups) and distinct signals for the aromatic protons. The bromine atom influences the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR provides information on all unique carbon atoms. The carbon atom directly attached to the bromine (C-6) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.
Experimental Protocol: General Characterization of an Isochromanone Derivative
-
Sample Preparation: Dissolve a small amount of the purified compound (1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Analysis: Acquire ¹H, ¹³C, and 2D NMR (like COSY and HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[18][19] This allows for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry Analysis: Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) to confirm the exact mass and molecular formula of the compound.[18] The isotopic pattern should be analyzed to confirm the presence of bromine.
Conclusion
In the landscape of isochromanone chemistry, this compound stands out not necessarily for its intrinsic biological activity, but for its exceptional value as a strategic building block. While other derivatives like hydroxylated or methoxylated isochromanones possess their own biological profiles and synthetic handles, the bromine atom at the 6-position offers unparalleled versatility for diversification through robust and high-yielding cross-coupling reactions. This makes this compound a superior choice for medicinal chemists and drug development professionals aiming to conduct thorough SAR studies and generate novel intellectual property. Its strategic design empowers the rapid synthesis of extensive compound libraries, accelerating the journey from a promising scaffold to a potential clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isochromanone synthesis [organic-chemistry.org]
- 6. Synthesis of isochromanones via laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound [myskinrecipes.com]
- 10. appchemical.com [appchemical.com]
- 11. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]
- 17. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 18. ijsat.org [ijsat.org]
- 19. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]
Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 6-Bromoisochroman-4-one
In the landscape of drug discovery and chemical synthesis, the unequivocal determination of a molecule's three-dimensional structure is paramount. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. This guide provides an in-depth comparison of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, with complementary spectroscopic methods, using the synthetic intermediate 6-Bromoisochroman-4-one as a practical case study.
While a public crystal structure for this compound is not available at the time of this writing, this guide will delineate the definitive process for its validation via X-ray crystallography. We will explore the causality behind the experimental choices in this technique and objectively compare its outputs with data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This comprehensive approach ensures a self-validating system for structural confirmation, a cornerstone of robust scientific research.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides an unambiguous three-dimensional model of a molecule, revealing bond lengths, bond angles, and stereochemistry. For a molecule like this compound (C₉H₇BrO₂), this technique would definitively confirm the connectivity of the isochromanone core, the position of the bromine atom on the aromatic ring, and the conformation of the heterocyclic ring.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process, each step designed to yield high-quality diffraction data.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for X-ray Crystallography of this compound
-
Crystal Growth (The Bottleneck): The most critical and often challenging step is growing a single crystal of sufficient size and quality.[1]
-
Rationale: The crystal must be a single, well-ordered lattice to produce a sharp, interpretable diffraction pattern.
-
Method: For a moderately polar molecule like this compound, slow evaporation of a solution in a solvent system like ethyl acetate/hexane or dichloromethane/methanol would be a primary approach. The goal is to achieve a state of supersaturation slowly, allowing molecules to pack in an ordered fashion.
-
-
Data Collection:
-
Rationale: A suitable crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.[2]
-
Method: The crystal is placed on a goniometer in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted spots are recorded by a detector.
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern contains information about the electron density distribution in the crystal. Mathematical methods are used to reconstruct this electron density map and build a molecular model.
-
Method: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions). An initial model of the molecule is built into the electron density map. This model is then refined by adjusting atomic positions, bond lengths, and angles to best fit the experimental diffraction data. The final model is validated based on metrics like the R-factor, which indicates the agreement between the calculated and observed structure factors.
-
Illustrative Crystallographic Data for this compound
The following table presents a hypothetical but realistic set of crystallographic parameters that would be expected from a successful X-ray analysis of this compound.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₉H₇BrO₂ | Confirms the elemental composition. |
| Formula Weight | 227.06 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.2 | Dimensions of the unit cell. |
| β (°) | 105.5 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 912.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R₁) | < 0.05 | A low value indicates a good fit between the model and the data. |
A Comparative Look: Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the definitive 3D structure, other spectroscopic techniques offer complementary and often more readily obtainable data about a molecule's constitution.[3][4] These methods are indispensable for routine characterization and for instances where suitable crystals cannot be obtained.
Figure 2: The complementary roles of spectroscopy and crystallography in structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic technique for elucidating the structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C.
-
¹H NMR: For this compound, the proton NMR would be expected to show distinct signals for the aromatic protons and the two methylene groups. The chemical shifts would indicate their electronic environment (e.g., proximity to the carbonyl group or oxygen atom), and the splitting patterns (multiplicity) would reveal which protons are adjacent to each other, confirming the connectivity of the aliphatic portion of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show a unique signal for each of the nine carbon atoms in the molecule, as they are all in chemically distinct environments. The chemical shifts would clearly differentiate the aromatic carbons, the carbonyl carbon, and the two aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[5]
-
Expected Data: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of a ketone carbonyl (C=O) group, typically around 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching and C=C bending, as well as C-O stretching from the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its structure through fragmentation patterns.
-
Expected Data: High-resolution mass spectrometry (HRMS) of this compound would show a molecular ion peak corresponding to its exact mass (225.9680 and 227.9660 for the ⁷⁹Br and ⁸¹Br isotopes, respectively). The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) would be a definitive indicator of its presence.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity, chemical environment of atoms, number of unique nuclei. | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of functional groups. |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm). | ~1-10 mg dissolved in a suitable deuterated solvent. | < 1 mg, often in solution. | ~1-2 mg, solid or liquid. |
| Ambiguity | Unambiguous for the solid state. | Can be ambiguous for complex isomers or stereoisomers without 2D techniques. | Isomers have the same mass; fragmentation can be complex. | Many compounds share the same functional groups. |
| Primary Strength | Definitive 3D structure. | Detailed connectivity map. | Precise molecular weight. | Rapid functional group identification. |
| Primary Limitation | Crystal growth can be difficult or impossible. | Lower sensitivity, can have overlapping signals in complex molecules. | Does not provide direct connectivity information. | Provides limited structural information. |
Conclusion
The structural validation of a chemical entity like this compound is a multi-faceted process. While spectroscopic techniques such as NMR, IR, and MS provide crucial pieces of the structural puzzle—confirming connectivity, functional groups, and molecular weight—they can sometimes fall short of providing a complete and unambiguous picture, especially when dealing with complex stereochemistry.
Single-crystal X-ray crystallography, when successful, provides the ultimate proof of structure. It offers an unassailable three-dimensional map of the molecule, resolving any ambiguities that may arise from spectroscopic data alone. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is essential for a rigorous and efficient workflow. The integration of both spectroscopic and crystallographic data represents the most robust approach to structural elucidation, ensuring the integrity and validity of chemical research.
References
A Comparative Guide to the Biological Activity of 6-Bromoisochroman-4-one Derivatives
For researchers and professionals in drug discovery, the isochroman-4-one scaffold represents a privileged heterocyclic system with a diverse range of reported biological activities. The strategic introduction of a bromine atom at the 6-position creates the 6-Bromoisochroman-4-one core, a versatile building block for developing novel therapeutic agents.[1] The presence of the bromine atom not only influences the physicochemical properties of the molecule but also provides a handle for further synthetic modifications through cross-coupling reactions, making it an attractive starting point for medicinal chemistry campaigns.[1]
This guide provides a comparative overview of the biological activities associated with derivatives of isochroman-4-one and related brominated heterocyclic structures. While direct comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide insights into potential therapeutic applications and guide future research. We will explore key biological activities, present available experimental data, and provide detailed protocols for the evaluation of these compounds.
The Isochroman-4-one Scaffold: A Platform for Diverse Biological Activities
The isochroman core is a recurring motif in a number of natural products and has been the focus of synthetic efforts to generate libraries of bioactive molecules.[2] Research has demonstrated that isochroman derivatives exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory activities. This broad activity profile underscores the potential of the isochroman-4-one skeleton as a template for the design of new drugs.
Key Biological Activities and Comparative Data
While specific data for a series of this compound derivatives is limited, we can infer potential activities by examining related brominated heterocyclic compounds. The introduction of bromine is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.
Anticancer Activity
The cytotoxic potential of compounds containing a brominated heterocyclic core has been demonstrated in several studies. For instance, a series of 6,8-dibromo-4(3H)quinazolinone derivatives, which share a brominated aromatic ring fused to a heterocyclic ketone, have shown potent anticancer activity against the human breast carcinoma cell line MCF-7.[3]
Table 1: Anticancer Activity of Selected 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cells [3]
| Compound ID | Structure | IC50 (µg/mL) |
| Doxorubicin | (Positive Control) | - |
| XIIIb | Structure not fully specified in abstract | 1.7 |
| IX | Structure not fully specified in abstract | 1.8 |
| XIVd | Structure not fully specified in abstract | 1.83 |
| XIVb | Structure not fully specified in abstract | 5.4 |
| XIVe | Structure not fully specified in abstract | 6.84 |
| XIIIa | Structure not fully specified in abstract | 10.8 |
Note: The specific structures for the tested compounds were not detailed in the abstract, but the data clearly indicates the high potency of this class of brominated heterocycles.
The potent activity of these compounds suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The bromine atom can participate in halogen bonding and enhance hydrophobic interactions within the target protein, potentially leading to increased potency.
Antimicrobial Activity
Halogenated compounds, particularly those containing bromine, are known for their antimicrobial properties. A study on 6-bromoindolglyoxylamide derivatives highlighted their intrinsic antimicrobial activity against Gram-positive bacteria and, in some cases, antibiotic-enhancing properties against resistant Gram-negative bacteria.[4] This suggests that this compound derivatives could also exhibit valuable antimicrobial effects.
While direct comparative data for this compound derivatives is not available, a study on 6-bromo-4-methoxy-4-(substituted phenyl) iminoflavones demonstrated the potential of the 6-bromo-chromone scaffold in antimicrobial research.[5]
Further investigation into various substitutions on the this compound core is warranted to explore its potential as a novel class of antimicrobial agents.
Experimental Protocols
To facilitate further research in this area, we provide detailed, standardized protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the synthesis and biological evaluation of novel compounds.
Caption: General workflow for the synthesis, biological screening, and analysis of this compound derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The development of a robust Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Based on general principles of medicinal chemistry and findings from related scaffolds, several key areas for modification can be proposed:
-
Substitution at the C3 Position: Introducing various substituents at the C3 position of the isochroman-4-one ring can significantly impact biological activity. Both small alkyl groups and larger aromatic or heteroaromatic rings could be explored to probe the steric and electronic requirements of the biological target.
-
Stereochemistry: If a chiral center is introduced at C3, the stereochemistry will likely play a critical role in the compound's activity. Separation and individual testing of enantiomers or diastereomers will be necessary.
-
Modifications of the Bromophenyl Ring: While the 6-bromo substituent is the core feature, further modifications to the aromatic ring, such as the introduction of additional substituents, could fine-tune the electronic properties and lipophilicity of the molecule.
The following diagram illustrates the key points for SAR exploration on the this compound scaffold.
Caption: Key structural features for SAR studies of this compound derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While comprehensive comparative data on its derivatives is still emerging, the known activities of related brominated heterocycles provide a strong rationale for continued investigation. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive target for medicinal chemists. The experimental protocols and SAR strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 6-Bromoisochroman-4-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the precise quantification of synthetic intermediates is not merely a procedural step but the bedrock of process control, quality assurance, and regulatory compliance. 6-Bromoisochroman-4-one is a key heterocyclic building block utilized in the synthesis of a variety of biologically active compounds, including potential agents for neurological and cardiovascular research.[1] Its purity and concentration in reaction mixtures and final intermediates directly impact yield, impurity profiles, and the ultimate safety and efficacy of the target active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the principal analytical methodologies for the robust quantification of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document elucidates the causality behind methodological choices, empowering you to select and implement the most fitting analytical strategy for your specific laboratory context, whether it be for high-throughput screening, process chemistry, or stringent quality control. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, supported by experimental frameworks and validation insights.
Physicochemical Profile of this compound
A foundational understanding of the analyte's properties is paramount for effective method development. These characteristics dictate choices in solvents, column chemistry, and instrumental parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₂ | [1][2] |
| Molecular Weight | ~227.06 g/mol | [1][3] |
| CAS Number | 676134-68-2 | [1][2] |
| Physical Form | Solid | [4] |
| Boiling Point | 336.1°C | [1] |
| Storage Conditions | Room temperature, sealed in dry conditions | [1][4] |
| Key Structural Features | Benzene Ring, Ketone Carbonyl, Bromine Substituent | Inferred |
High-Level Method Comparison
The selection of an analytical technique is a balance of performance, sample compatibility, and available resources. The table below offers a strategic overview of the methods detailed in this guide.
| Method | Specificity | Sensitivity | Throughput | Cost (Instrument/Run) | Key Advantage |
| HPLC-UV | High | Moderate to High | Moderate | Medium / Low | Versatility for semi-volatile compounds and complex matrices. |
| GC-FID/MS | Very High | High | Moderate | Medium / Low | Excellent for volatile and semi-volatile analytes; MS provides structural confirmation. |
| Direct MS | Very High | Very High | High | High / Medium | Unambiguous identification via isotopic pattern and accurate mass.[5] |
| UV-Vis Spec. | Low | Low to Moderate | High | Low / Very Low | Simplicity and speed for pure samples or screening. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most versatile and widely adopted technique for the analysis of pharmaceutical intermediates due to its high resolution and applicability to a broad range of compounds.
Expertise & Rationale
For a molecule like this compound, which is a solid at room temperature with a relatively high boiling point, HPLC is a superior choice over GC for routine analysis as it avoids potential thermal degradation and derivatization steps.[1] A reverse-phase (RP) method is the logical starting point. The non-polar stationary phase (e.g., C18) will interact with the hydrophobic benzene ring of the analyte, while a polar mobile phase allows for elution and separation from polar impurities. UV detection is ideal because the aromatic ring and ketone carbonyl group act as strong chromophores, ensuring a sensitive response.[6][7]
Experimental Protocol: RP-HPLC-UV
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Instrumentation and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile : Water (60:40 v/v).[8][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the standard).
-
Workflow Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Expected Performance Characteristics
The following data are representative of a validated reverse-phase HPLC method for a small organic molecule.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | 3 - 8 min |
Gas Chromatography with FID/MS Detection (GC-FID/MS)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[10] Given the analyte's boiling point of 336.1°C, GC is a feasible, albeit more thermally demanding, alternative to HPLC.[1]
Expertise & Rationale
The primary advantage of GC for this analyte is its potential coupling with Mass Spectrometry (GC-MS), which provides unparalleled specificity for identification. A standard non-polar column (e.g., a 5% phenyl-polysiloxane phase) is suitable for this analysis. A temperature gradient program is necessary to ensure the elution of the analyte as a sharp peak without excessive run times. For quantification, a Flame Ionization Detector (FID) offers robust, linear responses over a wide range. For identification or analysis in complex matrices, an MS detector is superior.
Experimental Protocol: GC-FID/MS
-
Standard/Sample Preparation:
-
Prepare stock and calibration standards in a volatile solvent like Dichloromethane or Ethyl Acetate.[11]
-
Concentrations should be similar to those used for HPLC.
-
-
Instrumentation and Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C (Split mode, 50:1 ratio).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
Detector Temperature:
-
FID: 300°C.
-
MS Transfer Line: 290°C.
-
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 350 m/z.
-
-
Workflow Visualization
Caption: Workflow for GC-FID/MS analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
While MS is often used as a detector for chromatography, its principles provide a unique and definitive identification tool for this compound due to a natural phenomenon: isotopic distribution.
Expertise & Rationale
Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][12] Any ion in a mass spectrometer containing a single bromine atom will therefore appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity. This "M+2" peak is a highly characteristic signature that confirms the presence of bromine in the molecular ion or any fragment.[5][12] High-resolution mass spectrometry (HRMS) can further provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula C₉H₇BrO₂.[5]
Isotopic Pattern Visualization
Caption: The characteristic M+ and M+2 isotopic pattern for a molecule containing one bromine atom.
This signature is invaluable during drug development for identifying the compound in complex reaction mixtures and for characterizing unknown impurities or degradation products.
UV-Visible Spectroscopy
For applications where high specificity is not required, such as determining the concentration of a pure bulk sample, UV-Vis spectroscopy offers a rapid and cost-effective solution.
Expertise & Rationale
This technique relies on the principle that chromophores within a molecule absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). As previously noted, the aromatic ring and ketone in this compound make it an excellent candidate for UV analysis.[6] The key limitation is its lack of specificity; any impurity with a similar chromophore will interfere with the measurement.
Experimental Protocol: UV-Vis
-
Determine Maximum Wavelength (λmax):
-
Prepare a dilute solution of the reference standard in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Scan the solution in a spectrophotometer from 200 nm to 400 nm to find the wavelength of maximum absorbance (λmax).[13]
-
-
Generate Calibration Curve:
-
Prepare a series of at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration. The resulting line should be linear with an r² > 0.99.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the range of the calibration curve (dilute if necessary).
-
Measure its absorbance at λmax and determine the concentration using the calibration curve's regression equation.
-
Workflow Visualization
Caption: Workflow for quantitative analysis by UV-Vis Spectroscopy.
Conclusion and Recommendations
The accurate quantification of this compound is achievable through several analytical techniques, each with distinct advantages. The optimal choice is dictated by the specific analytical question being addressed.
-
For routine quality control, in-process monitoring, and stability testing, the RP-HPLC-UV method is the recommended workhorse. It offers an excellent balance of specificity, robustness, and performance, capable of separating the main component from potential impurities.
-
For definitive identification, structural elucidation of unknowns, and troubleshooting complex matrices, a mass spectrometric method is indispensable. GC-MS is a powerful option, providing both chromatographic separation and the unique isotopic signature of the bromine atom for confident identification.
-
For rapid, high-throughput screening of relatively pure samples, UV-Vis Spectroscopy is a highly efficient and economical choice, though it should be used with a clear understanding of its limitations regarding specificity.
By leveraging the strengths of each method, researchers and drug development professionals can build a comprehensive analytical toolkit to ensure the quality and integrity of their synthetic processes and ultimately contribute to the development of safe and effective medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]
- 4. This compound | 676134-68-2 [sigmaaldrich.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Novel Bioactive Compounds Derived from 6-Bromoisochroman-4-one
In the landscape of modern drug discovery, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The isochroman-4-one framework, a privileged heterocyclic system, has garnered significant attention due to its presence in a variety of biologically active natural products and synthetic molecules.[1] This guide provides an in-depth characterization of novel compounds conceptually derived from a versatile and reactive starting material: 6-Bromoisochroman-4-one .
This document is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of the projected performance of these novel compounds against established therapeutic agents, supported by experimental data from structurally related systems. We will explore the rationale behind the synthetic strategies, provide detailed experimental workflows, and present a comparative analysis of their potential biological activities.
The Strategic Advantage of the this compound Scaffold
This compound serves as an ideal starting point for the generation of diverse compound libraries.[2] Its utility stems from two key features: the inherent biological potential of the isochroman-4-one core and the synthetic versatility imparted by the bromine substituent at the 6-position. This bromine atom acts as a synthetic handle, enabling the introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Synthetic Pathways to Novel Derivatives
The generation of novel derivatives from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their mild reaction conditions, high functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-isochroman-4-ones
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 6-position of the isochroman-4-one core and an aryl group from a boronic acid or ester.[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically aqueous sodium carbonate (2 M solution, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Aryl-isochroman-4-one.
Sonogashira Coupling for the Synthesis of 6-Alkynyl-isochroman-4-ones
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 6-position of the isochroman-4-one and a terminal alkyne.[4] This reaction introduces a linear, rigid alkynyl linker, which can be valuable for probing binding pockets of biological targets.
Caption: Workflow for the Sonogashira coupling reaction.
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere, add the terminal alkyne (1.5 equivalents), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), a copper(I) co-catalyst such as copper(I) iodide (0.05 equivalents), and an amine base, for instance, triethylamine (2.5 equivalents).[5]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic phase sequentially with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the pure 6-Alkynyl-isochroman-4-one derivative.
Comparative Biological Evaluation
The true measure of novel compounds lies in their biological performance relative to existing standards. Here, we present a comparative analysis of the potential activities of our conceptually derived 6-substituted-isochroman-4-ones in three key therapeutic areas: neurodegenerative disease, oncology, and infectious disease. The presented data is based on published results for structurally analogous compounds.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Rationale: The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] Donepezil is a well-established AChE inhibitor used in clinical practice.[1]
Comparative Data:
| Compound | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Hypothetical 6-Aryl-isochroman-4-one | AChE | Projected: 1-10 | Donepezil | 11 |
| Hypothetical 6-Alkynyl-isochroman-4-one | AChE | Projected: 5-20 | Donepezil | 11 |
Note: Projected IC₅₀ values are based on data for potent isochroman-4-one derivatives reported in the literature. Actual values would require experimental validation. A study on isochroman-4-one derivatives revealed compounds with IC₅₀ values as low as 1.61 nM against AChE, outperforming Donepezil.[7]
Mechanism of Action: Potent isochroman-4-one based AChE inhibitors often act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7] This dual inhibition can lead to enhanced potency and may offer additional therapeutic benefits.
Caption: Dual-binding site inhibition of AChE.
Anticancer Activity
Rationale: The isochroman-4-one scaffold and related chroman-4-ones have demonstrated cytotoxic activity against various cancer cell lines.[8] Doxorubicin is a widely used chemotherapeutic agent, though its use is associated with significant side effects.[9]
Comparative Data:
| Compound | Cell Line | GI₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hypothetical 6-Aryl-thiochroman-4-one | Various | Projected: <10 | Doxorubicin | 8.03–27.88 |
| Hypothetical 6-Alkynyl-isochroman-4-one | Various | Projected: 5-25 | Doxorubicin | 8.03–27.88 |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ values are dependent on the specific cell line and assay conditions. The projected values are based on data for related thiochromanone derivatives.[8] Some doxorubicin derivatives have shown IC50 values in a similar range against various cancer cell lines.[9]
Mechanism of Action: The anticancer mechanisms of isochromanone derivatives are still under investigation but may involve the induction of apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway.[6]
Antibacterial Activity
Rationale: The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents.[10] Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[10]
Comparative Data:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical 6-Aryl-isochroman-4-one | S. aureus | Projected: 1-8 | Ciprofloxacin | ~0.25 |
| Hypothetical 6-Alkynyl-isochroman-4-one | B. subtilis | Projected: 2-16 | Ciprofloxacin | ~0.25 |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the bacterial strain. The projected values are based on data for isochroman derivatives.[1] Ciprofloxacin derivatives have shown MIC values as low as 0.25 µg/mL against certain strains.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, biologically active compounds. The synthetic accessibility of a diverse range of 6-aryl and 6-alkynyl derivatives through robust palladium-catalyzed cross-coupling reactions provides a fertile ground for medicinal chemistry exploration. The comparative analysis, based on data from structurally related compounds, suggests that these novel derivatives have the potential to exhibit potent activity as acetylcholinesterase inhibitors, anticancer agents, and antibacterial compounds, warranting their synthesis and thorough biological evaluation. Future work should focus on the synthesis of a focused library of these compounds and their systematic screening to validate these projections and elucidate detailed structure-activity relationships.
References
- 1. Hungarian team identifies new isochroman compounds for bacterial infections | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 6-Bromoisochroman-4-one Analogs
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The isochroman-4-one scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including antihypertensive, antimicrobial, and antitumor effects.[1][2][3] Among these, 6-Bromoisochroman-4-one stands out as a versatile synthetic intermediate, offering a reactive handle for the generation of diverse analog libraries aimed at optimizing potency and selectivity.[4] However, the journey from a promising scaffold to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profiles of this compound analogs, ensuring the selection of candidates with the highest potential for therapeutic success and the lowest risk of adverse effects.
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target effects, where a drug molecule interacts with unintended biological targets, can lead to a range of undesirable outcomes, from diminished efficacy to severe toxicity.[5] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. Early-stage cross-reactivity profiling allows for the early identification and mitigation of potential liabilities, saving considerable time and resources in the long run.[6] By systematically assessing the interactions of this compound analogs with a broad range of biological targets, researchers can build a comprehensive picture of their selectivity, enabling data-driven decisions for lead optimization and candidate selection.
Designing a Cross-Reactivity Screening Campaign: A Multi-pronged Approach
A robust cross-reactivity assessment employs a combination of computational and experimental methods. This tiered approach allows for the efficient screening of a large number of analogs, with progressively more detailed investigations for the most promising candidates.
Caption: A tiered approach to cross-reactivity screening.
Tier 1: In Silico Off-Target Prediction
Computational methods provide a rapid and cost-effective way to predict potential off-target interactions for a library of this compound analogs.[7][8] These approaches leverage large databases of known compound-target interactions and employ algorithms based on chemical similarity (2D and 3D) and machine learning to generate a list of putative off-targets.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Library Preparation: Generate 2D and 3D representations of the this compound analog library.
-
Database Selection: Choose a comprehensive and curated database of compound-target interactions (e.g., ChEMBL, BindingDB).
-
Prediction Model Application: Utilize a validated off-target prediction tool. Several commercial and open-source platforms are available that employ various algorithms.[8]
-
Data Analysis and Triage: Analyze the prediction scores and rank the potential off-targets for each analog. Prioritize targets with high prediction confidence and known relevance to safety or specific therapeutic areas.
-
Analog Prioritization: Use the in silico data to prioritize analogs for experimental screening, focusing on those with predicted clean profiles or with off-targets that can be experimentally validated or refuted.
Tier 2: Broad Panel Experimental Screening
Analogs prioritized from in silico profiling should be subjected to broad panel screening against a diverse set of biological targets. These panels typically include families of proteins known to be frequent sources of off-target effects, such as kinases and G-protein coupled receptors (GPCRs).
Key Experimental Platforms:
-
Kinase Profiling Panels: Given that kinases are a major class of drug targets and a common source of off-target effects, screening against a large panel of kinases is crucial.[1][2][9] Services are commercially available that offer screening against hundreds of kinases in biochemical or cell-based formats.
-
Receptor Binding Assay Panels: These assays are used to determine the affinity of a compound for a wide range of receptors, including GPCRs, ion channels, and transporters.[10][11][12][13][14] Radioligand binding assays have traditionally been the gold standard, but fluorescence-based and other non-radioactive methods are increasingly used.
Illustrative Data Presentation: Kinase Selectivity Panel
| Analog ID | Primary Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1 / Primary) |
| 6-Br-Iso-A | 15 | >10,000 | 1,200 | >667 |
| 6-Br-Iso-B | 25 | 500 | 2,500 | 20 |
| 6-Br-Iso-C | 8 | 850 | >10,000 | 106 |
This table is for illustrative purposes only to demonstrate how data would be presented.
Tier 3: Focused Selectivity and Functional Assays
Analogs that demonstrate promising selectivity in broad panel screens should be further characterized in focused, dose-response studies to confirm the initial findings and to understand the functional consequences of any identified off-target interactions.
References
- 1. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. assayquant.com [assayquant.com]
- 4. Kinase Inhibitor Profiling [kinexus.ca]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. criver.com [criver.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Applications of 6-Bromoisochroman-4-one in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Bromoisochroman-4-one: A Privileged Scaffold
This compound is a heterocyclic compound featuring an isochromanone core functionalized with a bromine atom at the 6-position[1]. This bromine atom is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in organic synthesis[1]. The isochromanone scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including effects on the central nervous system (CNS) and cardiovascular system[1][2][3]. This guide will illuminate the practical applications of this compound as a strategic starting material for the synthesis of complex and biologically relevant molecules.
Key Synthetic Applications and Methodologies
The synthetic versatility of this compound stems from two primary reactive sites: the bromine-substituted aromatic ring and the ketone functionality. These sites allow for a diverse range of chemical modifications, leading to a wide array of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The Power of the C-Br Bond
The carbon-bromine bond at the 6-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl and heteroaryl substituents.
Comparative Insight: Reactivity of Aryl Halides
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl[4]. This predictable reactivity allows for selective functionalization. For instance, in a molecule containing both a bromine and a chlorine atom on an aromatic ring, the C-Br bond will preferentially undergo oxidative addition to the palladium catalyst under carefully controlled conditions[4]. This selectivity is a significant advantage in multi-step syntheses.
Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions |
| Aryl Iodide | Highest | Mild conditions, broad catalyst scope |
| Aryl Bromide | Intermediate | Mild to moderate conditions, variety of catalysts |
| Aryl Chloride | Lowest | Often requires more forcing conditions and specialized catalysts/ligands |
This inherent reactivity difference makes this compound a more versatile substrate for Suzuki-Miyaura coupling compared to its chloro-analogue, often providing higher yields under milder conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-isochroman-4-one.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.
Synthesis of Spirocyclic Compounds via 1,3-Dipolar Cycloaddition
The ketone functionality at the 4-position of this compound can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. This approach is particularly useful for the synthesis of spiro-pyrrolidine derivatives, which are prevalent motifs in many biologically active compounds[5][6]. The reaction typically involves the in situ generation of an azomethine ylide from an amino acid (such as sarcosine or L-proline) and an aldehyde or ketone, which then reacts with the C=O bond of the isochromanone.
Significance of Spiro-pyrrolidines
Spiro-pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this class have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6][7].
Reaction Pathway for Spiro-pyrrolidine Synthesis
Caption: General reaction pathway for the synthesis of spiro-pyrrolidines from this compound.
Biological Applications of this compound Derivatives
The derivatives synthesized from this compound have shown promise in various therapeutic areas, underscoring the importance of this building block in drug discovery.
Cardiovascular Applications: Antihypertensive Agents
Derivatives of the isochroman-4-one scaffold have been investigated for their cardiovascular effects. Notably, hybrids of isochroman-4-one bearing an N-substituted isopropanolamine moiety have exhibited potent β₁-adrenoceptor blocking effects, comparable to the well-known antihypertensive drug propranolol[1]. One such derivative significantly reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs) by over 40%[1]. While these studies did not specifically start from this compound, the versatile bromine handle allows for the introduction of various pharmacophores, including those known to impart cardiovascular activity, suggesting a promising avenue for future research. For instance, a Suzuki coupling could be employed to introduce a substituent that is then further elaborated to include the active moieties.
A naturally occurring isochromanone, (±)-7,8-dihydroxy-3-methyl-isochromanone-4, isolated from banana peels, has been shown to possess potent antihypertensive activity by acting as an ACE inhibitor[8]. This further highlights the potential of the isochroman-4-one core in the development of novel cardiovascular drugs.
Antimicrobial and Other Biological Activities
As previously mentioned, spiro-pyrrolidine derivatives synthesized from isochromanones are known to possess antimicrobial properties[5][6][7]. The combination of the isochromanone core and the pyrrolidine ring can lead to compounds with activity against both Gram-positive and Gram-negative bacteria[7]. The bromine atom on the isochromanone ring can also be a site for further modification to optimize the antimicrobial potency and spectrum of activity.
Comparative Analysis with Alternative Building Blocks
While this compound is a valuable building block, it is important to consider its properties in comparison to other similar scaffolds.
Table 2: Comparison of 6-Haloisochroman-4-ones as Synthetic Intermediates
| Feature | This compound | 6-Chloroisochroman-4-one | 6-Iodoisochroman-4-one |
| Reactivity in Cross-Coupling | Good reactivity, versatile | Lower reactivity, requires more forcing conditions | Highest reactivity, but can be less stable and more expensive |
| Availability | Commercially available | Commercially available | Less common commercially |
| Cost | Moderate | Generally lower | Generally higher |
| Synthetic Utility | Excellent balance of reactivity and stability for a wide range of transformations. | Useful when selective reaction at another, more reactive halogen is desired. | Ideal for reactions requiring very mild conditions. |
The choice between these halogenated isochromanones will depend on the specific synthetic strategy, desired reactivity, and economic considerations. The bromo-derivative often represents a "goldilocks" option, providing a good balance of reactivity and stability for many applications.
Future Perspectives and Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom on the isochromanone core provides a reliable handle for the introduction of molecular diversity through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The ketone functionality further expands its synthetic utility, enabling the construction of complex spirocyclic systems.
The demonstrated and potential biological activities of its derivatives, particularly in the cardiovascular and antimicrobial arenas, underscore its importance for drug discovery programs. Future research will likely focus on expanding the library of compounds derived from this compound and exploring their therapeutic potential in a wider range of disease areas. The development of novel, more efficient catalytic systems for the functionalization of the C-Br bond will further enhance the utility of this promising scaffold. This guide provides a solid foundation for researchers to harness the full potential of this compound in their quest for new and improved therapeutic agents.
References
- 1. Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromoisochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromoisochroman-4-one
This compound is a valuable heterocyclic compound frequently utilized as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a bromine atom on the aromatic ring, provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a desirable scaffold in drug discovery programs. The isochromanone core itself is present in numerous natural products with interesting pharmacological profiles. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for research and development teams. This guide will dissect and compare two primary synthetic routes to this target molecule, providing a clear framework for methodological selection based on key performance indicators.
Comparative Analysis of Synthetic Methodologies
Two principal and experimentally validated routes for the synthesis of this compound are presented here for comparison:
Route 1: Intramolecular Friedel-Crafts Cyclization of (4-Bromophenoxy)acetic acid
This classical and widely employed method relies on the intramolecular cyclization of a substituted phenoxyacetic acid derivative. The reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice.
Route 2: Two-Step Synthesis from m-Bromophenylacetic Acid
An alternative approach involves the construction of the isochromanone ring system from a different starting material, m-bromophenylacetic acid, through a two-step sequence involving chloromethylation followed by intramolecular cyclization.
The following table summarizes the key efficiency parameters for each route, providing a quantitative basis for comparison.
| Parameter | Route 1: Intramolecular Friedel-Crafts Cyclization | Route 2: Two-Step Synthesis from m-Bromophenylacetic Acid |
| Starting Material | (4-Bromophenoxy)acetic acid | m-Bromophenylacetic Acid |
| Key Reagents | Polyphosphoric Acid (PPA) | Paraformaldehyde, HCl, Sulfuric Acid |
| Number of Steps | 1 | 2 |
| Reported Yield | ~75-85% | ~60-70% (overall) |
| Reaction Conditions | High Temperature (e.g., 100-140 °C) | Moderate Temperature |
| Scalability | Moderate; challenges with handling viscous PPA | Good |
| Atom Economy | Good | Moderate |
| Safety/Handling | PPA is corrosive and viscous | Use of formaldehyde and strong acids |
Mechanistic Insights and Experimental Rationale
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Route 1: The Role of Polyphosphoric Acid in Electrophilic Aromatic Substitution
The intramolecular Friedel-Crafts acylation in Route 1 is a classic example of electrophilic aromatic substitution. Polyphosphoric acid serves a dual role: it acts as both the solvent and the acidic catalyst. The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The carboxylic acid moiety of (4-bromophenoxy)acetic acid is protonated by PPA, followed by the loss of water to generate a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring, activated by the ether oxygen, attacks the acylium ion. The bromine atom is a deactivating group, but the ortho- and para-directing influence of the ether linkage favors cyclization at the position ortho to the ether.
-
Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.
The high temperature is necessary to overcome the activation energy of the reaction and to ensure the PPA is sufficiently fluid for effective mixing.
Caption: Mechanism of intramolecular Friedel-Crafts cyclization.
Route 2: Building the Ring System Stepwise
This route offers an alternative strategy by first introducing a chloromethyl group onto the aromatic ring of m-bromophenylacetic acid, followed by an intramolecular Williamson ether synthesis to close the isochromanone ring.
-
Chloromethylation: In the presence of a strong acid like sulfuric acid, paraformaldehyde generates an electrophilic species that reacts with the aromatic ring of m-bromophenylacetic acid to introduce a chloromethyl group.
-
Intramolecular Cyclization: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which then acts as a nucleophile, displacing the chloride from the chloromethyl group in an intramolecular fashion to form the six-membered heterocyclic ring of the isochromanone.
This two-step approach avoids the use of the viscous and corrosive PPA, potentially offering advantages in terms of handling and scale-up.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
To ensure reproducibility and facilitate methodological adoption, detailed step-by-step protocols for both synthetic routes are provided below.
Protocol 1: Intramolecular Friedel-Crafts Cyclization of (4-Bromophenoxy)acetic acid
Materials:
-
(4-Bromophenoxy)acetic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 equivalents by weight relative to the starting material).
-
Heat the PPA to approximately 80-90 °C with stirring until it becomes a mobile liquid.
-
Slowly add (4-Bromophenoxy)acetic acid (1.0 equivalent) to the hot PPA with vigorous stirring.
-
Increase the temperature of the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Protocol 2: Two-Step Synthesis from m-Bromophenylacetic Acid
Step 1: Chloromethylation of m-Bromophenylacetic Acid
Materials:
-
m-Bromophenylacetic acid
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a fume hood, suspend m-bromophenylacetic acid (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloromethylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
-
Crude chloromethylated intermediate from Step 1
-
Sodium hydroxide or potassium carbonate
-
Suitable solvent (e.g., acetone, ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude chloromethylated intermediate in a suitable solvent such as acetone or ethanol.
-
Add a base such as sodium hydroxide or potassium carbonate (1.5 - 2.0 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the research or development team.
-
Route 1 (Intramolecular Friedel-Crafts Cyclization) is a more direct, one-step process that generally provides higher yields. However, the use of large quantities of viscous and corrosive polyphosphoric acid can present challenges for handling and scale-up. This route is well-suited for smaller-scale laboratory synthesis where yield is a primary concern.
-
Route 2 (Two-Step Synthesis from m-Bromophenylacetic Acid) , while involving an additional step and potentially lower overall yields, avoids the use of PPA. The reagents and conditions are generally more amenable to larger-scale production. This route may be preferable for process development and manufacturing where scalability and ease of handling are critical factors.
It is recommended that researchers evaluate both methods on a small scale to determine the most suitable approach for their specific needs, considering factors such as available equipment, scale of synthesis, and desired purity of the final product. Further optimization of reaction conditions for either route may lead to improved efficiency and is encouraged.
A Comparative Analysis of Synthetic Pathways to 6-Bromoisochroman-4-one: A Guide for Researchers
Welcome to a comprehensive guide dedicated to the synthetic chemistry of 6-Bromoisochroman-4-one, a valuable heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic bromine functionalization allows for diverse downstream modifications, making it a sought-after intermediate for the synthesis of complex molecular architectures with potential biological activities. This guide provides an in-depth comparative analysis of plausible synthetic pathways to this target molecule, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to this compound
The isochroman-4-one scaffold is a privileged motif found in a variety of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical transformations, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. This guide will explore two distinct and logical synthetic approaches to this compound, evaluating their respective merits and drawbacks to inform your selection of the most suitable pathway for your research needs.
Pathway 1: Multi-step Synthesis via 5-Bromo-1-indanone
This pathway commences with the commercially available 5-bromo-1-indanone and proceeds through a key dicarboxylic acid intermediate, which then undergoes an intramolecular cyclization to furnish the target isochromanone.
Conceptual Workflow of Pathway 1
Caption: Synthetic route starting from 5-Bromo-1-indanone.
Mechanistic Insights and Experimental Rationale
The initial step involves the oxidative cleavage of the keto-methylene bond in 5-bromo-1-indanone. This can be achieved through a reaction with a strong oxidizing agent in the presence of a base. The resulting intermediate is the dicarboxylic acid, 4-bromo-2-(carboxymethyl)benzoic acid.
The subsequent and final step is an intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization proceeds by the formation of an acylium ion intermediate from the aliphatic carboxylic acid, which then undergoes electrophilic attack on the aromatic ring to form the six-membered heterocyclic ring of the isochromanone. The choice of the dehydrating/acid catalyst is crucial to promote the cyclization while minimizing side reactions.
Experimental Protocol for Pathway 1
Step 1: Synthesis of 4-Bromo-2-(carboxymethyl)benzoic acid
-
To a solution of 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as toluene, add sodium methoxide (1 equivalent) at 0 °C.
-
Add diethyl oxalate (1.1 equivalents) dropwise and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Remove the solvent under reduced pressure.
-
Suspend the residue in methanol and add potassium hydroxide (4 equivalents) portionwise, maintaining the temperature below 50 °C.
-
Carefully add 30% hydrogen peroxide solution (5 equivalents) while keeping the temperature below 65 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-2-(carboxymethyl)benzoic acid.
Step 2: Synthesis of this compound
-
Treat 4-bromo-2-(carboxymethyl)benzoic acid (1 equivalent) with an excess of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at a temperature range of 80-100 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Pathway 2: Friedel-Crafts Cyclization of a Phenoxyacetyl Chloride Derivative
This alternative approach involves the preparation of a substituted phenoxyacetic acid, its conversion to the corresponding acid chloride, and a subsequent intramolecular Friedel-Crafts acylation to construct the isochromanone ring.
Conceptual Workflow of Pathway 2
Caption: Synthetic route starting from 3-Bromophenol.
Mechanistic Insights and Experimental Rationale
The synthesis begins with a Williamson ether synthesis between 3-bromophenol and an ethyl haloacetate to form the corresponding phenoxyacetate ester. Saponification of the ester yields (3-bromophenoxy)acetic acid. This is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
The key step is the intramolecular Friedel-Crafts acylation of the generated (3-bromophenoxy)acetyl chloride. In the presence of a Lewis acid catalyst, such as aluminum chloride, an acylium ion is formed which then attacks the ortho position of the aromatic ring to close the six-membered ring and yield the desired this compound. The regioselectivity of this cyclization is directed by the ether linkage.
Experimental Protocol for Pathway 2
Step 1: Synthesis of Ethyl (3-bromophenoxy)acetate
-
To a solution of 3-bromophenol (1 equivalent) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure and purify the crude ester by distillation or column chromatography.
Step 2: Synthesis of (3-Bromophenoxy)acetic acid
-
Dissolve the ethyl (3-bromophenoxy)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain (3-bromophenoxy)acetic acid.
Step 3: Synthesis of (3-Bromophenoxy)acetyl chloride
-
To the (3-bromophenoxy)acetic acid (1 equivalent), add an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
A catalytic amount of DMF can be added if using oxalyl chloride.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude (3-bromophenoxy)acetyl chloride, which is often used immediately in the next step.
Step 4: Synthesis of this compound
-
Dissolve the crude (3-bromophenoxy)acetyl chloride in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portionwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford this compound.
Comparative Analysis
| Feature | Pathway 1 (via 5-Bromo-1-indanone) | Pathway 2 (via 3-Bromophenol) |
| Starting Materials | 5-Bromo-1-indanone (less common) | 3-Bromophenol (readily available) |
| Number of Steps | 2 | 4 |
| Key Reactions | Oxidative Cleavage, Intramolecular Acylation | Williamson Ether Synthesis, Saponification, Acyl Chloride Formation, Intramolecular Friedel-Crafts Acylation |
| Reagents & Conditions | Strong oxidizing agents, PPA/Eaton's reagent (harsh) | Standard reagents for ether synthesis, saponification, and Friedel-Crafts (milder overall) |
| Potential Yield | Potentially higher overall yield due to fewer steps | May have lower overall yield due to the multi-step nature |
| Scalability | May be limited by the availability and cost of the starting material | More amenable to large-scale synthesis due to accessible starting materials |
| Purification | Requires chromatographic purification in the final step | Requires purification at multiple stages |
Conclusion and Recommendations
Both synthetic pathways present viable options for the preparation of this compound.
Pathway 1 offers a more convergent approach with fewer synthetic steps, which could translate to a higher overall yield. However, the commercial availability and cost of the starting material, 5-bromo-1-indanone, may be a limiting factor for large-scale synthesis. The use of strong oxidizing and dehydrating agents also requires careful handling and optimization.
Pathway 2 is a longer but more classical and potentially more scalable route, starting from the readily available and inexpensive 3-bromophenol. The individual reactions are well-established and generally proceed with good yields. While it involves more synthetic manipulations and purification steps, the milder conditions and accessible starting materials make it an attractive option, particularly for process development and larger scale production.
The choice between these two pathways will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, budget constraints, and available laboratory infrastructure. For rapid access to small quantities of the target molecule for initial screening, Pathway 1 might be preferable if the starting material is on hand. For a more robust and scalable synthesis, Pathway 2 presents a more practical and economical choice.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Bromoisochroman-4-one
Disclaimer: This guide provides detailed procedural information for the disposal of 6-Bromoisochroman-4-one based on its classification as a halogenated organic compound and general regulatory standards. The toxicological and ecological properties of this specific chemical have not been exhaustively investigated.[1][2] Therefore, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local regulations. This document supplements, but does not replace, the product-specific SDS and your institution's Environmental Health and Safety (EHS) protocols.
Hazard Profile and Essential Precautions
This compound (CAS No. 676134-68-2) is a halogenated organic solid used as an intermediate in organic synthesis.[3] Due to the presence of the carbon-bromine bond, it requires specific handling and disposal considerations distinct from non-halogenated chemical waste.[4][5] The primary hazards, as identified by GHS classifications, involve irritation and potential harm upon ingestion.
Understanding these hazards is the foundation of safe disposal. All handling and disposal procedures must be predicated on minimizing exposure and preventing environmental release.
Summary of Safety and Handling Data
| Parameter | Specification | Rationale and Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin/eye irritation, respiratory irritation, or being harmful if swallowed. |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These statements define the specific risks associated with exposure to the compound.[6][7] |
| Personal Protective Equipment (PPE) | - Eye/Face: Chemical safety goggles (conforming to EN166 or NIOSH standards) - Skin: Chemical-resistant gloves (e.g., Nitrile rubber), fully-buttoned lab coat - Respiratory: Handle only in a certified chemical fume hood. | A multi-layered PPE approach is essential to prevent contact with skin, eyes, and the respiratory system.[1][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Contact with these materials could lead to vigorous, uncontrolled reactions.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. | Proper storage prevents degradation and accidental release.[1][2] |
Pre-Disposal Operations: Spill Management
Accidental spills must be managed promptly and correctly to prevent wider contamination. The procedure differs for the solid material versus solutions.
Protocol for Small Solid Spills:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Carefully sweep or scoop the solid material into a designated hazardous waste container. Crucially, avoid creating dust. [1][10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone).
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) are now considered hazardous waste and must be placed in the same designated container.[10]
For large spills, evacuate the area and immediately contact your institution's EHS office.[10]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in chemical waste disposal. Halogenated organic compounds are subject to specific disposal regulations, often involving high-temperature incineration, and are managed separately from all other waste streams.[4][11] Mixing waste streams can result in regulatory violations and significantly increased disposal costs.[11]
Methodology:
-
Waste Identification: Identify all waste containing this compound. This includes:
-
Unused or expired solid compound.
-
Contaminated disposables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Select the Correct Waste Container:
-
Proper Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of any other components (e.g., solvents).[15][16] Do not use abbreviations or chemical formulas.[12]
-
-
Waste Accumulation:
-
Add waste to the container within a chemical fume hood.
-
Keep the container closed at all times, except when actively adding waste.[12] This is a key requirement to prevent the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
-
On-Site Storage and Final Disposal
Generated hazardous waste must be stored safely in a designated laboratory area pending pickup by EHS personnel.
-
Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[14][15]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[13]
-
Segregation in Storage: Store the halogenated waste container away from incompatible materials, particularly acids and bases.[4]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup. Provide them with a complete and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. bucknell.edu [bucknell.edu]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Mastering the Safe Handling of 6-Bromoisochroman-4-one: A Guide for the Innovator
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel molecular architectures is a daily endeavor. Compounds like 6-Bromoisochroman-4-one, with their potential as building blocks in medicinal chemistry, represent opportunities for discovery. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, moving beyond mere procedural steps to instill a culture of intrinsic safety in your operations.
Understanding the Compound: A Proactive Approach to Safety
This compound is a halogenated organic compound that, while not extensively characterized for its toxicity, warrants a cautious and informed approach. The presence of the bromine atom and the isochromanone core suggests that it should be handled as a substance with the potential for skin, eye, and respiratory irritation. Some sources classify it with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2]. Therefore, a proactive risk mitigation strategy is not just recommended, but essential.
A thorough risk assessment is the cornerstone of any safe laboratory practice. Before commencing any work with this compound, a comprehensive evaluation of the potential hazards and the necessary control measures should be conducted.
Risk Assessment Matrix: this compound
| Hazard | Potential Consequences | Likelihood | Severity | Risk Level | Mitigation Measures |
| Inhalation of Dust | Respiratory tract irritation, potential long-term health effects. | Medium | Moderate | Medium | Handle in a certified chemical fume hood. Use appropriate respiratory protection if engineering controls are insufficient. |
| Skin Contact | Irritation, redness, potential for allergic reaction or absorption. | Medium | Moderate | Medium | Wear appropriate chemical-resistant gloves (Viton® or Silver Shield® recommended), a lab coat, and full-length pants. |
| Eye Contact | Serious eye irritation, potential for long-term damage. | Low | High | Medium | Wear tightly fitting safety goggles with side shields or a face shield. |
| Ingestion | Harmful if swallowed, potential for systemic toxicity. | Low | High | Medium | Do not store or consume food and drink in the laboratory. Wash hands thoroughly after handling. |
| Spillage | Contamination of work surfaces and potential for exposure to personnel. | Medium | Moderate | Medium | Handle in a designated area with secondary containment. Have a spill kit readily available. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the potential hazard.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Tightly fitting safety goggles with side shields.[3] | Viton® or Silver Shield® gloves are recommended for handling halogenated aromatic compounds due to their high chemical resistance. Nitrile gloves offer limited protection and should be avoided for prolonged contact.[2][4][5][6][7] | Long-sleeved lab coat, closed-toe shoes, and long pants. | Work within a certified chemical fume hood. If a hood is not available, a full-face respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[3] |
| Dissolution and Reaction | Tightly fitting safety goggles with side shields or a face shield. | Viton® or Silver Shield® gloves. | Chemical-resistant apron over a lab coat, closed-toe shoes, and long pants. | All operations should be conducted in a certified chemical fume hood. |
| Work-up and Purification | Tightly fitting safety goggles with side shields or a face shield. | Viton® or Silver Shield® gloves. | Chemical-resistant apron over a lab coat, closed-toe shoes, and long pants. | All operations should be conducted in a certified chemical fume hood. |
| Waste Disposal | Tightly fitting safety goggles with side shields. | Viton® or Silver Shield® gloves. | Lab coat, closed-toe shoes, and long pants. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
The Ritual of Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Correct sequence for donning PPE.
Doffing PPE Workflow
Caption: Correct sequence for doffing PPE.
Operational Plan: Precision and Precaution in Every Step
A meticulous operational plan minimizes the risk of exposure and ensures the integrity of your research.
Weighing and Transfer of Solid this compound
The fine, powdered nature of many chemical reagents, including likely this compound, presents a significant inhalation hazard.
Step-by-Step Protocol:
-
Preparation: Designate a specific area within a certified chemical fume hood for weighing. Cover the work surface with disposable bench paper.
-
Tare the Container: Place a clean, dry, and labeled receiving vessel on the analytical balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared vessel. Keep the stock bottle and the receiving vessel as close as possible to minimize the distance the powder has to travel.
-
Minimize Dust: Avoid any sudden movements that could create airborne dust. If the powder is static, an anti-static gun can be used on the container before opening.
-
Clean Up: Immediately after weighing, carefully clean the spatula and the weighing area with a damp cloth or a vacuum with a HEPA filter. Do not use a dry brush, as this will aerosolize the powder.
-
Seal and Store: Securely cap both the stock bottle and the receiving vessel. Return the stock bottle to its designated storage location.
Dissolution and Reaction
-
Solvent Addition: In a certified chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Controlled Conditions: Perform all subsequent reaction steps within the fume hood, ensuring proper ventilation.
-
Monitoring: Regularly check the reaction setup for any leaks or abnormalities.
Disposal Plan: Responsible Stewardship of Chemical Waste
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection
Step-by-Step Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for "Solid Halogenated Organic Waste." The container should have a secure, screw-top lid.
-
Solid Waste:
-
Place any unused this compound directly into the designated solid waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container. Double-bagging these items before placing them in the container is a best practice.[8]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled "Liquid Halogenated Organic Waste" container.
-
Never mix halogenated and non-halogenated solvent waste streams.
-
-
Rinsate:
-
When cleaning glassware that has been in contact with this compound, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the first rinse as "Liquid Halogenated Organic Waste." Subsequent rinses can often be collected as non-halogenated waste, depending on your institution's guidelines.
-
Waste Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated "Solid Halogenated Organic Waste" container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By integrating these principles of proactive risk assessment, meticulous operational planning, and responsible disposal into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a culture of scientific excellence and integrity.
References
- 1. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 4. safety.caltech.edu [safety.caltech.edu]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safetyware.com [safetyware.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
